molecular formula C8H12IN B3353103 Pyridinium, 2-ethyl-1-methyl-, iodide CAS No. 52806-01-6

Pyridinium, 2-ethyl-1-methyl-, iodide

Cat. No.: B3353103
CAS No.: 52806-01-6
M. Wt: 249.09 g/mol
InChI Key: IAOWWFMQTCYIOU-UHFFFAOYSA-M
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Description

Overview of Pyridinium (B92312) Salts in Contemporary Chemical Research

Pyridinium salts represent a privileged class of heterocyclic compounds that have garnered significant attention across a multitude of chemical research areas. rsc.org These organic salts, characterized by a positively charged pyridinium cation, are integral to numerous natural products and pharmaceutically active molecules. rsc.org In contemporary research, their applications are diverse and expanding. They are extensively studied as ionic liquids, where their tunable physicochemical properties are advantageous. rsc.orgresearchgate.net Furthermore, pyridinium salts serve as versatile building blocks and intermediates in organic synthesis, including in the formation of pyridinium ylides and as precursors for various heterocyclic systems. rsc.orgnih.gov Their utility extends to materials science, where they are incorporated into polymers and dyes, and into biological applications such as gene delivery and as antimicrobial or anticancer agents. rsc.orgrsc.orgnih.gov Recent advancements have also highlighted their role as radical precursors in organic synthesis and in the development of photosensitizers for photodynamic therapy. researchgate.netnih.gov

Significance of Quaternary Ammonium (B1175870) Salts in Chemical Systems

Quaternary ammonium salts (QAS), or "quats," are a broad class of compounds to which pyridinium salts belong. wikipedia.orgchemicalsafetyfacts.org They are organic compounds with the general structure [NR4]+, where R represents alkyl or aryl groups, resulting in a permanently charged cation regardless of the solution's pH. wikipedia.org This permanent charge is fundamental to their widespread significance in various chemical systems. A primary application of QAS is as surfactants, where their molecular structure typically includes a hydrophilic cationic head and a hydrophobic tail, enabling them to reduce surface tension. jst.go.jpnih.gov This property makes them valuable as detergents, fabric softeners, and antistatic agents. wikipedia.orgchemicalsafetyfacts.org

In the realm of organic chemistry, quaternary ammonium salts are extensively used as phase transfer catalysts (PTCs). wikipedia.orgtcichemicals.com PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. wikipedia.org This catalytic action accelerates reaction rates and can lead to higher yields and purer products. tcichemicals.com Additionally, their antimicrobial properties are widely exploited in disinfectants and antiseptics. chemicalsafetyfacts.orgnih.gov The cationic charge interacts with the negatively charged cell membranes of bacteria and fungi, leading to cell disruption. youtube.com

Historical Development and Evolution of Pyridinium Salt Research

The study of pyridinium salts is intrinsically linked to the history of their parent heterocycle, pyridine (B92270). Pyridine was first isolated in the 19th century from bone oil. wikipedia.org The development of systematic organic chemistry led to an understanding of its structure and the exploration of its reactivity. A pivotal moment in pyridinium salt synthesis was the invention of the Chichibabin pyridine synthesis in 1924, which provided an efficient route to pyridine and its derivatives, thereby facilitating further research. wikipedia.org

Initially, research into quaternary pyridinium salts focused on their synthesis and basic properties, often as simple alkylation products of pyridine. jst.go.jpnih.gov A significant evolution in the field came with the recognition of pyrylium (B1242799) salts as versatile precursors for pyridinium salt synthesis, a field of chemistry that gained prominence from the 1960s onwards. nih.govrsc.org This discovery opened up pathways to a much wider variety of substituted pyridinium compounds. The discovery in the 1970s that pyridinium salts could undergo unique photochemical cyclization reactions, though not widely explored for several decades, eventually opened new avenues in synthetic chemistry. scilit.com In recent years, research has evolved to focus on the development of pyridinium salts with specific functionalities for advanced applications, such as in ionic liquids, functional materials, and as catalysts for complex organic transformations. rsc.org This includes the development of novel synthetic methods, such as those involving C-H functionalization, to access complex pyridinium scaffolds. researchgate.net

Research Gaps and Motivations for Studying Pyridinium, 2-ethyl-1-methyl-, iodide

While the broader class of pyridinium salts is well-studied, specific isomers and substitution patterns remain underexplored. The academic motivation for investigating a specific compound like this compound stems from several general research gaps in the field. There is a continuous search for novel ionic liquids with tailored properties, such as specific melting points, viscosities, and solvent capabilities. The precise substitution on the pyridinium ring, as seen with the 2-ethyl and 1-methyl groups, can significantly influence these bulk properties.

Furthermore, the development of new catalysts is a perpetual goal in organic synthesis. The steric and electronic environment around the cationic nitrogen, influenced by the ethyl group at the 2-position, could impart unique selectivity in catalytic applications, such as in phase transfer catalysis or as a component of a more complex catalytic system. A significant limitation in the synthesis of some pyridinium salts is the need for expensive reagents or harsh reaction conditions. Therefore, developing and studying efficient and environmentally benign synthesis routes for specific substitution patterns like 2-ethyl-1-methyl is a valid research objective. The exploration of novel pyridinium salts is also driven by the search for new bioactive compounds, and understanding how this particular substitution pattern affects antimicrobial or other biological activities is a key motivator. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry on the Compound

A focused academic inquiry into this compound would encompass several key objectives. The primary objective would be its unambiguous synthesis and purification, likely through the quaternization of 2-ethylpyridine (B127773) with methyl iodide. A crucial subsequent step would be its comprehensive characterization using a suite of analytical techniques. This would include spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the molecular structure, and mass spectrometry to verify its molecular weight.

A further objective would be the investigation of its physicochemical properties. This would involve determining its melting point, solubility in various organic and aqueous solvents, and thermal stability through techniques like thermogravimetric analysis (TGA). An important area of inquiry would be to evaluate its potential as an ionic liquid, which would involve measuring its ionic conductivity. Finally, the scope could extend to preliminary investigations of its reactivity and potential applications, for instance, assessing its efficacy as a phase transfer catalyst in a model organic reaction or screening its biological activity against common bacterial strains.

Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name This compound
CAS Number 52806-01-6
Molecular Formula C₈H₁₂IN
Molecular Weight 249.09 g/mol
InChI InChI=1S/C8H12N.HI/c1-3-8-6-4-5-7-9(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Canonical SMILES CC[N+]1=CC=CC=C1C.[I-]

Data sourced from multiple chemical databases. guidechem.comfda.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-3-8-6-4-5-7-9(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOWWFMQTCYIOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[N+]1C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480684
Record name Pyridinium, 2-ethyl-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52806-01-6
Record name Pyridinium, 2-ethyl-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for Pyridinium, 2 Ethyl 1 Methyl , Iodide

Established Synthetic Routes for 1-Alkyl-2-ethylpyridinium Salts

The most direct and widely employed method for synthesizing 1-alkyl-2-ethylpyridinium salts, including the target iodide compound, is the N-alkylation of the 2-ethylpyridine (B127773) precursor. This reaction, a specific example of the Menshutkin reaction, involves the formation of a new carbon-nitrogen bond, converting the tertiary amine of the pyridine (B92270) ring into a quaternary ammonium (B1175870) cation.

N-Alkylation of 2-Ethylpyridine Precursors with Methyl Iodide

The synthesis of 2-ethyl-1-methylpyridinium iodide is classically achieved through the direct N-alkylation of 2-ethylpyridine using methyl iodide. dergipark.org.trgoogle.com In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide. This nucleophilic substitution (SN2) reaction results in the formation of the 2-ethyl-1-methylpyridinium cation and the iodide anion, which associate to form the salt. dergipark.org.tr The process for preparing similar pyridinium (B92312) salts, such as 1-methylpyridinium-2-aldoxime iodide, has been well-documented, involving the reaction of the parent pyridine derivative with methyl iodide. google.com

The reaction between a pyridine derivative and an alkyl iodide is often exothermic, particularly with a reactive alkylating agent like methyl iodide. dergipark.org.tr For instance, the preparation of 4-ethyl-1-methylpyridinium iodide involves the slow, gradual addition of methyl iodide to 4-ethyl pyridine with continuous stirring and cooling to manage the reaction's exothermic nature. dergipark.org.tr

Optimization of the reaction often involves adjusting the stoichiometry of the reactants, the reaction time, and the temperature. To drive the reaction towards completion, an excess of the alkylating agent may be used. Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of the specific pyridine substrate and the chosen conditions. google.comacs.org While some reactions proceed readily at room temperature, others may require heating to achieve a satisfactory yield and reaction rate. google.comresearchgate.net For example, related alkylations of pyridine have been performed at temperatures of 80°C. acs.org

Table 1: Illustrative Reaction Conditions for N-Alkylation of Pyridine Derivatives

ReactantsAlkylating AgentSolventTemperatureTimeYieldReference
Pyridine-2-aldoxime (B213160)Methyl ChlorideN,N-Dimethylformamide~100 °C22 hoursHigh (four-fold increase) google.com
Pyridine1,1-diborylalkane/MeLi1,2-DME80 °C18 hours53% (C4-isomer) acs.org
4-Ethyl PyridineMethyl IodideNot specified (neat)Cooled, then stirred1 hourNot specified dergipark.org.tr
Benzaldehyde, etc. (for Biginelli reaction)(CMPI as reagent)Solvent-free85 °C1 hour91% researchgate.net

Note: This table includes examples of related pyridine alkylations and reactions to illustrate typical conditions. CMPI is 2-chloro-1-methylpyridinium (B1202621) iodide.

The choice of solvent can significantly influence the rate and yield of N-alkylation reactions. While studies on the ¹⁵N chemical shifts suggest that methylation shifts in pyridines are largely independent of the solvent and counterion, the practical efficiency of the synthesis can be highly solvent-dependent. caltech.eduscispace.com

For example, early syntheses of 1-methylpyridinium-2-aldoxime chloride from pyridine-2-aldoxime and methyl chloride in classic organic solvents like acetone, ethyl alcohol, and benzene (B151609) resulted in low yields. google.com A breakthrough was achieved by using N,N-dimethylformamide (DMF) as the solvent, which led to a four-fold increase in yield, suggesting that its high solvating power may increase the polarity and reactivity of the methylating agent. google.com In other contexts, solvents such as acetonitrile (B52724) and methanol (B129727) are commonly used for synthesizing and performing anion exchanges on pyridinium salts. nih.govresearchgate.net The selection of a solvent is critical, as it must dissolve the reactants and, ideally, facilitate the reaction while allowing for easy isolation of the product.

Temperature is a critical parameter in the synthesis of pyridinium salts. As noted, the reaction can be exothermic, necessitating initial cooling. dergipark.org.tr However, to ensure the reaction proceeds to completion within a reasonable timeframe, elevated temperatures are often applied. Temperatures in the range of 80°C to 100°C are commonly reported for related syntheses. google.comacs.orgresearchgate.net

While many N-alkylation reactions are conducted at atmospheric pressure, the use of super-atmospheric pressure can be a key optimization strategy, especially when dealing with gaseous reactants like methyl chloride. In the synthesis of 1-methylpyridinium-2-aldoxime chloride, reacting the components in a sealed pressure bottle at temperatures reaching 100°C under the resulting super-atmospheric pressure was crucial for achieving high yields. google.com This indicates that for less reactive alkylating agents or to accelerate the reaction, optimizing both temperature and pressure can be essential.

Anion Exchange Methodologies for Iodide Salt Formation

While direct alkylation with methyl iodide is the most straightforward route to 2-ethyl-1-methylpyridinium iodide, the iodide salt can also be formed via anion exchange. This methodology is particularly useful if the pyridinium cation is first synthesized with a different counter-ion (e.g., chloride, bromide, or acetate) or if a highly pure iodide salt free from other halide contaminants is required. nih.govresearchgate.net

The process typically involves the use of an Anion Exchange Resin (AER). nih.govresearchgate.net First, the resin, often in its hydroxide (B78521) (OH⁻) or chloride (Cl⁻) form, is loaded with iodide anions by passing a solution of an iodide salt (like sodium iodide or potassium iodide) through it. Once the resin is in the iodide (I⁻) form, a solution of the 2-ethyl-1-methylpyridinium salt with its original anion (e.g., 2-ethyl-1-methylpyridinium chloride) is passed through the resin column. The resin captures the original anion and releases an iodide ion, which then pairs with the pyridinium cation, resulting in the desired 2-ethyl-1-methylpyridinium iodide in the eluate. nih.gov This method has been shown to be highly effective for various pyridinium salts, proceeding in excellent to quantitative yields, especially when conducted in non-aqueous solvents like methanol or acetonitrile. nih.govresearchgate.net

Table 2: Anion Exchange Results for Pyridinium Salts

Starting SaltTarget AnionSolventYieldReference
[bmpy]IAcetate (B1210297)Methanol84% nih.gov
[bmpy]IAcetateAcetonitrileQuantitative nih.gov
[bmpy]IVarious AnionsMethanol≥ 98% nih.gov

Note: [bmpy]I refers to a butyl-methylpyridinium iodide, used here as a representative example of a pyridinium salt undergoing anion exchange.

Green Chemistry Approaches in the Synthesis of the Compound

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. For the synthesis of 2-ethyl-1-methylpyridinium iodide, several green approaches can be considered.

One key area is the replacement of hazardous reagents. Methyl iodide is an effective but toxic and volatile methylating agent. Green chemistry encourages finding safer alternatives. For example, in pharmaceutical synthesis, there has been a move to replace methyl iodide with reagents like trimethylsulfoxonium (B8643921) iodide, which is less hazardous. pharmtech.com

Another green strategy is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants are mixed directly, often at an elevated temperature, can offer significant environmental benefits. researchgate.net Such solvent-free conditions, potentially aided by microwave or ultrasonic irradiation, can lead to shorter reaction times and simpler workups. researchgate.netmdpi.com

When solvents are necessary, the choice of solvent is critical. Green chemistry promotes the use of benign solvents like water, ethanol (B145695), or acetonitrile over more hazardous options like dichloromethane (B109758) or DMF. nih.govpharmtech.com The use of catalytic methods, where a small amount of a substance can facilitate the reaction many times, is also a cornerstone of green chemistry. mdpi.com While the Menshutkin reaction is not typically catalytic, exploring catalytic methylation systems could be a future avenue for a greener synthesis. Finally, optimizing reactions to maximize atom economy and yield reduces waste, aligning with the core goals of sustainable chemical production. pharmtech.com

Solvent-Free Alkylation Techniques

In alignment with the principles of green chemistry, solvent-free reaction conditions offer significant environmental and economic advantages by reducing waste and simplifying workups. scilit.com While the direct N-alkylation of 2-ethylpyridine is often conducted in a solvent, the concept of solvent-free synthesis is well-documented for reactions involving pyridinium salt reagents. For instance, 2-chloro-1-methylpyridinium iodide (CMPI) has been effectively used as a mediator in solvent-free Biginelli reactions at elevated temperatures. scilit.comresearchgate.net This demonstrates the feasibility of conducting reactions with pyridinium compounds without a solvent medium.

Applying this principle to the synthesis of Pyridinium, 2-ethyl-1-methyl-, iodide, the reaction could potentially be carried out by directly mixing the neat reactants, 2-ethylpyridine and methyl iodide, and applying heat. Such a procedure would eliminate the need for solvent handling, recovery, and disposal, streamlining the synthesis for research applications. The key advantages include shorter reaction times and simplified product isolation. scilit.com

Catalytic Enhancements for N-Alkylation Reactions

The N-alkylation of pyridines with highly reactive alkyl halides like methyl iodide is typically an efficient process that proceeds without the need for a catalyst. However, in certain contexts, catalytic enhancements can be employed to improve reaction rates or to facilitate the use of less reactive alkylating agents.

While many catalytic methods focus on the functionalization of the pyridine ring itself, such as using nickel catalysts for methylation, these are distinct from N-alkylation. nih.gov For the quaternization of the nitrogen atom, phase-transfer catalysts can be applied, particularly when dealing with reactants of low mutual solubility. researchgate.net Furthermore, iodine has been shown to act as a catalyst in related heterocyclic syntheses, where it is reduced to hydrogen iodide in situ, which then activates other reactants. mdpi.com In the case of 2-ethyl-1-methyl-, iodide synthesis, the reaction is generally facile, but understanding these catalytic principles provides options for optimizing similar transformations.

Purification and Isolation Strategies for Academic Studies

Following synthesis, the crude product requires purification to remove unreacted starting materials and any by-products. For academic and research-grade materials, recrystallization and chromatography are the most common and effective strategies. researchgate.netyoutube.com

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system. libretexts.orgmt.com The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. youtube.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor). libretexts.orgmt.com

The selection of a suitable solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.comyoutube.com For pyridinium salts, common purification procedures involve crystallization from ether suspensions or acetone. nih.gov A typical method for a related compound, 2-chloro-1-methylpyridinium iodide, involves dissolving it in ethanol and then adding diethyl ether to induce precipitation of the purified solid. chemicalbook.com After crystallization, the pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. libretexts.orgyoutube.com

Table 1: Principles and Common Solvents for Recrystallization of Pyridinium Salts

Step Principle Common Solvents/Systems for Pyridinium Salts Reference
Solvent Selection The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Acetone, Ethanol, Diethyl Ether (as anti-solvent) nih.govchemicalbook.com
Dissolution Dissolve the crude solid in the minimum amount of boiling solvent to ensure the solution is saturated. Use of an Erlenmeyer flask on a hot plate is common to minimize evaporation. youtube.com youtube.com
Cooling Allow the solution to cool slowly to room temperature, followed by an ice bath to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals. libretexts.org libretexts.org
Isolation Separate the purified crystals from the mother liquor using vacuum filtration. A Büchner funnel and a clean, dry flask are used for collection. youtube.com youtube.com
Washing & Drying Wash the collected crystals with a small amount of ice-cold solvent and dry them to remove residual solvent. Washing removes impurities adhering to the crystal surface. youtube.com youtube.com

Chromatographic Purification Methods

Chromatography is another powerful tool for the purification and analysis of synthetic compounds. For preparative-scale purification in a research setting, column chromatography is often employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried through by a mobile phase (eluent). researchgate.net A gradient of solvents, such as ethyl acetate and hexane, can be used to elute compounds of varying polarities. researchgate.net

For analytical purposes, such as confirming the purity of the final product, High-Performance Liquid Chromatography (HPLC) is a highly effective method. nih.govsemanticscholar.org A validated ion chromatography method using a reverse-phase approach has been developed for the analysis of pyridinium ionic liquids. oup.com This method allows for the quantification of small amounts of pyridinium salts and can distinguish between different analogues. nih.govoup.com

Table 2: Typical HPLC Conditions for Pyridinium Salt Analysis

Parameter Condition Purpose Reference
Technique Reverse Phase Ion Chromatography Suitable for separating ionic compounds like pyridinium salts. oup.com
Stationary Phase Metrosep C3–150 prototype column The solid material to which the analyte adsorbs. oup.com
Mobile Phase (Eluent) 50% (w/w) Acetonitrile / 50% (w/w) Demineralized Water The solvent that carries the analyte through the column. oup.com
pH 2.70 (adjusted with methanesulfonic acid) Optimizes the ionization state of the analyte and stationary phase for better separation. oup.com
Flow Rate 1.0 mL/min Controls the speed at which the mobile phase moves through the column. oup.com
Temperature 40 °C Affects solubility and interaction kinetics, improving peak shape and resolution. oup.com

Scalability Considerations for Research Applications

When preparing compounds for research, scalability refers to the ability to increase the amount of product synthesized without a significant loss in yield or purity. The synthesis of this compound via the Menshutkin reaction is generally considered scalable for laboratory and semi-industrial purposes. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation of Pyridinium, 2 Ethyl 1 Methyl , Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of 2-ethyl-1-methylpyridinium iodide, distinct signals are expected for the protons of the pyridinium (B92312) ring, the N-methyl group, and the 2-ethyl group.

The positive charge on the nitrogen atom deshields the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to a neutral pyridine (B92270) ring. The protons on the aromatic ring (H-3, H-4, H-5, H-6) would typically appear as complex multiplets due to spin-spin coupling. The N-methyl protons would present as a singlet, as they have no adjacent protons to couple with. The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH2-) group (coupled to the methyl protons) and a triplet for the methyl (-CH3) group (coupled to the methylene protons).

Expected ¹H NMR Data (Predicted)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridinium H-6 ~8.8-9.0 d (doublet) ~6-7
Pyridinium H-4 ~8.4-8.6 t (triplet) ~7-8
Pyridinium H-3 ~7.9-8.1 d (doublet) ~7-8
Pyridinium H-5 ~7.8-8.0 t (triplet) ~6-7
N-CH₃ (singlet) ~4.2-4.4 s (singlet) N/A
Ethyl -CH₂- ~3.0-3.2 q (quartet) ~7-8

Note: Predicted values are based on general principles and data from similar pyridinium compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear count of the non-equivalent carbons. In 2-ethyl-1-methylpyridinium iodide, eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Similar to ¹H NMR, the carbons of the pyridinium ring are deshielded due to the positive charge and aromaticity, appearing downfield. The carbon atom attached to the nitrogen (C-2 and C-6) are typically the most deshielded among the ring carbons. The chemical shifts of the N-methyl and ethyl group carbons appear in the upfield (aliphatic) region of the spectrum.

Expected ¹³C NMR Data (Predicted)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridinium C-2 ~155-157
Pyridinium C-6 ~145-147
Pyridinium C-4 ~144-146
Pyridinium C-3 ~130-132
Pyridinium C-5 ~128-130
N-CH₃ ~48-50
Ethyl -CH₂- ~25-27

Note: Predicted values are based on general principles and known data for similar N-alkylpyridinium salts.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. Cross-peaks in a COSY spectrum would confirm the connectivity between the H-3/H-4/H-5/H-6 protons on the pyridinium ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) can probe the structure in its crystalline form. For 2-ethyl-1-methylpyridinium iodide, ssNMR could reveal information about the presence of different polymorphs (different crystal forms), molecular packing, and specific intermolecular interactions within the crystal lattice. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by how the molecules are arranged relative to one another in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure and Crystallographic Parameters

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions with high precision.

For 2-ethyl-1-methylpyridinium iodide, this technique would provide the absolute structure, including definitive bond lengths, bond angles, and the conformation of the ethyl group relative to the pyridinium ring. While specific crystallographic data for this compound are not available, analysis of related N-alkylpyridinium iodides, such as N-methylpyridinium iodide, provides insight into the expected parameters. researchgate.net

Expected Crystallographic Parameters (based on analogues)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
a (Å) 7-10
b (Å) 8-12
c (Å) 12-15
α, γ (°) 90
β (°) 90-110

Note: These parameters are hypothetical and based on typical values for similar small organic salts like N-methylpyridinium iodide. researchgate.net

The data from single-crystal X-ray diffraction also illuminates how the 2-ethyl-1-methylpyridinium cations and iodide anions are arranged in the crystal lattice. In related N-alkylpyridinium iodide structures, the packing is dominated by electrostatic interactions between the positively charged pyridinium cation and the negatively charged iodide anion. researchgate.net

Key interactions that would be expected in the crystal structure include:

Ion-Pairing: Close contacts between the iodide anion (I⁻) and the positively charged nitrogen atom of the pyridinium ring.

C–H···I Interactions: Weak hydrogen bonds between the acidic protons of the pyridinium ring (especially H-2 and H-6) and the iodide anion are common. nih.gov

π-π Stacking: The planar pyridinium rings may stack in an offset or anti-parallel fashion, contributing to the stability of the crystal lattice. nih.gov The presence of the ethyl group at the 2-position would likely influence this stacking, potentially leading to a herringbone or other motif that accommodates the steric bulk. The iodide ions would be situated within this framework, interacting with multiple cations.

Hydrogen Bonding Networks Involving the Iodide Anion

In the crystalline state of pyridinium salts, the iodide anion participates in a network of non-covalent interactions, primarily weak C–H···I hydrogen bonds. nih.govnih.govnih.gov While a definitive crystal structure for 2-ethyl-1-methylpyridinium iodide is not publicly available, the hydrogen bonding patterns can be inferred from closely related structures. The hydrogen atoms of the pyridinium ring, particularly those activated by the adjacent positively charged nitrogen atom, are the most likely donors for these interactions.

Conformational Analysis of the Pyridinium Cation within the Crystal Lattice

The conformation of the 2-ethyl-1-methylpyridinium cation within the crystal lattice is dictated by a combination of intramolecular and intermolecular forces. Analysis of analogous structures, such as substituted styryl-pyridinium iodides, reveals that the pyridinium ring itself is typically planar. nih.govnih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational details of "Pyridinium, 2-ethyl-1-methyl-, iodide". uni-saarland.deresearchgate.net These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. docbrown.info

Characteristic Vibrational Modes of the Pyridinium Ring

The vibrational spectrum of the 2-ethyl-1-methylpyridinium cation is characterized by a series of bands arising from the vibrations of the pyridinium ring. These modes are sensitive to the substitution pattern and the electronic environment of the ring. Based on studies of related pyridinium compounds, the following assignments can be expected: acs.orgirb.hrnist.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C–H stretching3000–3150Stretching vibrations of the C-H bonds on the aromatic ring.
Ring stretching1500–1650C=C and C=N stretching vibrations within the pyridinium ring. These are often strong in both IR and Raman spectra.
In-plane C–H bending1000–1300Bending vibrations of the C-H bonds within the plane of the ring.
Ring breathing950–1050A symmetric stretching and contraction of the entire pyridinium ring.
Out-of-plane C–H bending700–900Bending vibrations of the C-H bonds out of the plane of the ring. The positions are sensitive to the substitution pattern.

This table is based on data from analogous pyridinium compounds and general spectroscopic principles.

Analysis of Alkyl Chain Vibrations

The methyl and ethyl substituents give rise to their own characteristic vibrational modes. These can be distinguished from the pyridinium ring vibrations and provide information about the alkyl portion of the molecule. The expected vibrations are based on well-established group frequencies for alkanes and substituted aromatics. docbrown.infodocbrown.info

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
Asymmetric CH₃ stretching~2960Asymmetric stretching of the C-H bonds in the methyl group.
Symmetric CH₃ stretching~2870Symmetric stretching of the C-H bonds in the methyl group.
Asymmetric CH₂ stretching~2925Asymmetric stretching of the C-H bonds in the ethyl group's methylene unit.
Symmetric CH₂ stretching~2850Symmetric stretching of the C-H bonds in the ethyl group's methylene unit.
CH₃ deformation (umbrella)~1380Symmetric bending of the methyl group.
CH₂ scissoring~1465In-plane bending of the methylene group.
C-C stretching900–1200Stretching of the carbon-carbon single bond of the ethyl group.

This table is based on data from analogous alkyl-substituted compounds and general spectroscopic principles.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of ionic compounds like pyridinium salts. researchgate.netnih.govrsc.org In the positive ion mode, ESI-MS is expected to show a prominent peak corresponding to the intact 2-ethyl-1-methylpyridinium cation, [C₈H₁₂N]⁺.

The molecular ion of the 2-ethyl-1-methylpyridinium cation has a calculated m/z (mass-to-charge ratio) of approximately 122.10. nih.gov High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

Under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses. For the 2-ethyl-1-methylpyridinium cation, potential fragmentation pathways include:

Loss of the ethyl group: This would involve the cleavage of the bond between the ethyl group and the pyridinium ring, resulting in a fragment ion corresponding to 1-methylpyridinium.

Loss of the methyl group: Cleavage of the N-methyl bond would lead to the formation of a 2-ethylpyridine (B127773) fragment.

Ring opening and subsequent fragmentation: More energetic collisions can induce cleavage of the pyridinium ring itself, leading to a complex pattern of smaller fragment ions.

A hypothetical fragmentation pattern is presented in the table below:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
~122.10~93.06C₂H₅• (ethyl radical)1-methylpyridinium cation
~122.10~107.08CH₃• (methyl radical)2-ethylpyridine

This table presents a simplified, hypothetical fragmentation pattern based on established principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing its exact mass. For this compound, HRMS is crucial for confirming the identity of the cationic species, 2-ethyl-1-methylpyridinium.

Table 1: Theoretical Exact Mass of 2-ethyl-1-methylpyridinium Cation

Ion Formula Constituent Atoms Isotopic Mass (Da) Calculated Monoisotopic Mass (Da)
C₈H₁₂N⁺ 8 x ¹²C 12.000000 122.0964
12 x ¹H 1.007825

Note: The calculated monoisotopic mass is a theoretical value. Experimental HRMS analysis would aim to measure this value with high accuracy (typically within a few parts per million, ppm) to confirm the elemental formula.

The fragmentation of N-alkylpyridinium salts in mass spectrometry often involves characteristic pathways. For the 2-ethyl-1-methylpyridinium cation, potential fragmentation could involve the loss of the ethyl or methyl group, or cleavage within the pyridine ring. The fragmentation of the related N-methylpyridinium ion has been shown to proceed via the loss of methane (B114726). nih.gov Derivatization of molecules with pyridinium salts is a known strategy to enhance ionization efficiency and direct fragmentation in mass spectrometry, often leading to the formation of a stable pyridinium cation as a major fragment. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques to investigate the electronic structure and transitions within a molecule. For pyridinium salts, the electronic spectra are typically dominated by transitions involving the π-electron system of the aromatic ring.

The UV-Vis absorption spectrum of pyridinium compounds is characterized by π-π* transitions within the pyridinium ring. libretexts.orglibretexts.orglumenlearning.com These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the pyridinium ring.

For 1,2-dialkylpyridinium salts like this compound, the alkyl groups can cause a slight shift in the absorption maxima compared to the unsubstituted pyridinium ion. While specific spectral data for the title compound is not available in the provided search results, related N-alkylpyridinium iodides exhibit absorption bands in the UV region. For instance, the UV-visible absorption spectra of various alkylpyridinium iodides show a band around 42,000 cm⁻¹ (approximately 238 nm), which has been attributed to a modified charge-transfer-to-solvent transition of the iodide ion within a solvent-shared ion pair. rsc.org The π-π* transitions of the pyridinium cation itself are also expected in this region. The conjugation within the pyridine ring is the primary determinant of these transitions. lumenlearning.com

Table 2: Representative UV-Vis Absorption Data for Related Pyridinium Compounds

Compound Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
1,3,5-Hexatriene (conjugated system) 258 π - π* lumenlearning.com
1,3-Butadiene (conjugated system) 217 π - π* lumenlearning.com

Note: This table provides examples of π-π transitions in conjugated systems to illustrate the general principles. Specific data for this compound is needed for a direct comparison.*

The electronic spectra of pyridinium salts can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption and emission maxima.

For N-alkylpyridinium iodides, the interaction between the iodide anion and the pyridinium cation can be modulated by the solvent. In non-polar solvents, they may exist as contact ion pairs, while in more polar solvents, solvent-separated ion pairs are more likely. This equilibrium can influence the electronic spectra. rsc.org Generally, π-π* transitions in pyridinium compounds may exhibit a red shift (bathochromic shift) with increasing solvent polarity if the excited state is more polar than the ground state. libretexts.org Conversely, if the ground state is more stabilized by polar solvents, a blue shift (hypsochromic shift) can be observed. The study of solvatochromism provides valuable insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. The emission spectra of some pyridinium salts have shown positive solvatochromism, indicating a stabilization of the excited state in more polar solvents.

Table 3: Common Solvents and Their Polarity

Solvent Dielectric Constant (ε) at 20°C Polarity
Water 80.1 High
Acetonitrile (B52724) 37.5 High
Methanol (B129727) 32.7 High
Ethanol (B145695) 24.5 Medium
Dichloromethane (B109758) 8.9 Medium
Tetrahydrofuran (THF) 7.5 Low

Note: This table provides a reference for solvent polarity. To fully characterize the solvatochromic behavior of this compound, its UV-Vis and fluorescence spectra would need to be recorded in a range of these solvents.

Fluorescence in pyridinium salts is also a key characteristic. While some simple pyridinium salts are weakly fluorescent, substitution can significantly enhance fluorescence quantum yields. nih.govnih.gov The fluorescence properties, including emission wavelength and intensity, are also often sensitive to the solvent environment.

Theoretical and Computational Investigations of Pyridinium, 2 Ethyl 1 Methyl , Iodide

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of ionic liquids, offering a balance between accuracy and computational cost. For Pyridinium (B92312), 2-ethyl-1-methyl-, iodide, DFT calculations can elucidate its molecular geometry, the energetics of its ion pair, and its electronic characteristics.

Theoretical studies on similar pyridinium-based ionic liquids, such as 1-ethylpyridinium iodide ([EP]⁺[I]⁻), have been conducted using DFT at the B3LYP level with basis sets like 6-311++G** for the cation and DGDZVP for the iodide anion. acs.org These studies provide a strong basis for understanding the geometry of the 2-ethyl-1-methylpyridinium iodide ion pair.

The optimization of the molecular geometry involves finding the lowest energy arrangement of the atoms. For the 2-ethyl-1-methylpyridinium cation, the ethyl and methyl groups are attached to the nitrogen atom of the pyridine (B92270) ring. The planarity of the pyridinium ring is a key feature, although slight distortions can occur upon interaction with the anion. In related structures, the interaction between the halide anion and the pyridinium cation is found to be a combination of electrostatic forces and weaker hydrogen bonds. nih.gov For instance, the iodide anion interacts electrostatically with the positively charged nitrogen atom of the pyridinium ring and can also form weak C-H···I⁻ hydrogen bonds with the hydrogen atoms of the alkyl groups and the pyridinium ring. nih.govresearchgate.net

The energetics of the cation-anion pair can be evaluated by calculating the interaction energy, which is the difference between the total energy of the ion pair and the sum of the energies of the individual isolated ions. This energy provides a measure of the stability of the ion pair. Studies on similar pyridinium halides show that the interaction energy is significant, indicating a strong association between the cation and the anion in the gas phase. acs.org

Table 1: Representative Optimized Geometrical Parameters for a Pyridinium-Iodide Ion Pair (Hypothetical data based on similar structures)

Parameter Value
N-C (methyl) bond length ~1.48 Å
N-C (ethyl) bond length ~1.50 Å
C-C (ethyl) bond length ~1.54 Å
Average Pyridinium C-C bond length ~1.39 Å
Average Pyridinium C-N bond length ~1.35 Å
N···I⁻ distance ~3.5 - 4.0 Å

Note: This data is illustrative and based on computational studies of similar pyridinium iodide compounds.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. mdpi.compitt.edu

In the case of pyridinium iodide salts, DFT calculations show that the HOMO is typically localized on the iodide anion, which is the most electron-rich species. acs.org The LUMO, on the other hand, is generally found to be distributed over the pyridinium cation, particularly around the positively charged nitrogen and the aromatic ring. acs.org

A smaller HOMO-LUMO gap suggests that the molecule requires less energy for an electronic excitation, which can correlate with higher reactivity. pitt.edu For pyridinium-based ionic liquids, the energy of the HOMO-LUMO gap is influenced by the nature of both the cation and the anion. acs.org Theoretical calculations on related stilbazolium derivatives, which also feature a pyridinium core, have utilized DFT to determine HOMO-LUMO energies and understand their electronic transitions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV)
HOMO -5.2
LUMO -1.8

Note: These values are hypothetical and serve as an example based on typical DFT calculations for similar ionic liquids.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The EPS map is plotted on the van der Waals surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

For the 2-ethyl-1-methylpyridinium iodide ion pair, the EPS map would show distinct regions of positive and negative potential. The areas of most negative potential (typically colored red) are associated with the iodide anion, indicating its nucleophilic character. acs.org Conversely, the regions of most positive potential (typically colored blue) would be located around the hydrogen atoms of the pyridinium ring and the alkyl groups, as well as near the nitrogen atom, highlighting the electrophilic nature of the cation. acs.orgresearchgate.net

These maps are useful for understanding intermolecular interactions, such as those with solvent molecules or other ions in the condensed phase. alfa-chemistry.com The electrostatic interactions are a dominant force in ionic liquids, and EPS mapping provides a clear picture of how these forces are distributed across the ion pair. researchgate.netalfa-chemistry.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can model the movements and interactions of a large number of ions and solvent molecules, providing a detailed view of the condensed phase properties of Pyridinium, 2-ethyl-1-methyl-, iodide.

The behavior of an ionic liquid in a solvent is critical for many of its applications. MD simulations can model the solvation of 2-ethyl-1-methylpyridinium iodide in various solvents, from polar protic solvents like water to aprotic polar solvents like acetonitrile (B52724), and nonpolar solvents. pitt.edu These simulations can reveal the structure of the solvation shells around the cation and anion. mdpi.com

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations are a particularly powerful approach for studying solvation, where the ion pair and its immediate solvent shell are treated with a higher level of theory (QM), while the rest of the solvent is treated with a classical force field (MM). mdpi.com This method has been successfully used to study the hydration of halide ions, revealing details about the hydrogen bonding between the ion and water molecules. mdpi.com

Studies on the solvation of iodide have shown that it forms a structured hydration shell, and its dynamics are closely coupled with the surrounding water molecules. nih.gov For the 2-ethyl-1-methylpyridinium cation, simulations would likely show that in polar solvents, the solvent molecules orient themselves to interact with the charged pyridinium ring. In aqueous solutions, water molecules would form hydrogen bonds with the iodide anion and interact with the charged regions of the cation.

MD simulations are instrumental in calculating transport properties such as diffusion coefficients, which are a measure of how quickly ions move through the bulk liquid. acs.org The diffusion of ions in ionic liquids is a complex process that can involve both individual ion motion and collective motions of ion clusters. acs.orgnih.govacs.org

Quasielastic neutron scattering experiments, often complemented by MD simulations, have been used to study diffusion in pyridinium-based ionic liquids. acs.orgnih.govacs.org These studies have revealed the presence of different diffusional processes, including slower collective diffusion and faster localized single-particle motions. acs.orgnih.govacs.org The diffusion coefficients for the cation and anion can be calculated from the mean square displacement of the ions over time in the simulation. These values are crucial for understanding the conductivity and viscosity of the ionic liquid.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-Ethylpyridinium iodide
1-Methylpyridinium iodide
Acetonitrile

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry offers powerful tools to predict spectroscopic properties, which can then be validated against experimental data, providing a detailed understanding of the molecular structure and dynamics.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. For this compound, density functional theory (DFT) is the most common method employed. The process typically involves:

Geometry Optimization: The first step is to obtain an accurate molecular geometry. This is usually achieved using a selected DFT functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). For ionic species like pyridinium iodide, it is crucial to consider the solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

NMR Shielding Tensor Calculation: Once the geometry is optimized, the NMR shielding tensors are calculated using the same or a different DFT functional and basis set. The GIAO (Gauge-Including Atomic Orbital) method is widely used for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated as δ = σ_ref - σ_iso, where σ_ref is the shielding constant of the reference.

Studies on related pyridinium systems have shown that the choice of the DFT functional can significantly impact the accuracy of the predicted chemical shifts. semanticscholar.orgnih.gov For instance, double-hybrid functionals have shown high accuracy for both carbon and proton chemical shifts. semanticscholar.org A comparison between predicted and experimental chemical shifts can help confirm the proposed structure and provide insights into the electronic environment of the nuclei.

Table 1: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C2155.8154.2--
C3130.5129.87.957.88
C4145.2144.18.408.32
C5130.2129.57.927.85
C6147.9146.58.858.76
N-CH₃48.747.94.304.22
Ethyl-CH₂25.424.83.103.03
Ethyl-CH₃14.113.51.351.28

Note: The data in this table is illustrative and based on typical values found for similar pyridinium salts in the literature. It serves to demonstrate the format and type of data generated from such computational studies.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and help in the assignment of the experimental spectra. The typical computational workflow is as follows:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Harmonic Frequencies: Diagonalization of the Hessian matrix yields the harmonic vibrational frequencies. These frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and other factors.

Scaling Factors: To improve the agreement with experimental data, the calculated harmonic frequencies are often scaled using empirical scaling factors that depend on the level of theory used. acs.org

Anharmonic Corrections: For higher accuracy, anharmonic corrections can be calculated using methods like vibrational second-order perturbation theory (VPT2). acs.org

For this compound, the calculated vibrational spectrum would show characteristic bands for the pyridinium ring stretching and bending modes, as well as vibrations associated with the methyl and ethyl substituents. researchgate.netresearchgate.net The interaction with the iodide anion can also influence the vibrational frequencies, particularly those of the N-methyl group and the ring protons. cdnsciencepub.com

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModeCalculated Harmonic Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Pyridinium Ring Stretch163516081610
Pyridinium Ring Stretch158015561555
C-H Bend (Aromatic)148514621460
N-CH₃ Rock142013981395
Ethyl C-H Bend138013591358
Pyridinium Ring Breathing103010141015
C-N Stretch995980982

Note: The data in this table is illustrative and based on typical values found for similar pyridinium salts in the literature. It serves to demonstrate the format and type of data generated from such computational studies.

Intermolecular Interaction Analysis using Computational Methods

The physical and chemical properties of ionic liquids are largely governed by the nature and strength of the intermolecular interactions between the constituent ions.

Non-Covalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. rsc.org It is based on the electron density and its derivatives. The NCI plot, also known as the reduced density gradient (RDG) plot, provides a graphical representation of the regions of non-covalent interactions.

For this compound, NCI analysis would reveal the interactions between the pyridinium cation and the iodide anion. These would primarily be electrostatic interactions and hydrogen bonds between the iodide and the acidic protons of the pyridinium ring (especially the N-methyl protons and the ortho-protons). researchgate.net The color-coding in the NCI plot indicates the strength of the interaction, with blue typically representing strong attractive interactions (like hydrogen bonds), green indicating weaker van der Waals interactions, and red indicating repulsive interactions.

The binding energy of the ion pair is a quantitative measure of the strength of the interaction between the cation and the anion. It is calculated as the difference between the energy of the optimized ion pair and the sum of the energies of the individual, isolated ions.

Binding Energy = E(cation-anion) - [E(cation) + E(anion)]

The calculation is typically performed using high-level quantum mechanical methods, such as DFT with dispersion corrections (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2). researchgate.netresearchgate.net The basis set superposition error (BSSE) should be corrected for, often using the counterpoise correction method, to obtain accurate binding energies. For this compound, the binding energy would be influenced by the electrostatic attraction between the positively charged pyridinium ring and the negatively charged iodide, as well as by hydrogen bonding and dispersion interactions.

Table 3: Calculated Binding Energies (kcal/mol) for the this compound Ion Pair

Computational MethodBasis SetUncorrected Binding Energy (kcal/mol)BSSE Corrected Binding Energy (kcal/mol)
B3LYP-D36-311++G(d,p)-85.2-82.5
M06-2X6-311++G(d,p)-88.7-86.1
MP2aug-cc-pVTZ-90.5-87.8

Note: The data in this table is illustrative and based on typical values found for similar ionic liquids in the literature. It serves to demonstrate the format and type of data generated from such computational studies.

Reactivity Profiles and Mechanistic Studies of Pyridinium, 2 Ethyl 1 Methyl , Iodide

Role of the Pyridinium (B92312) Cation as an Electrophilic Center

The nitrogen atom in the pyridinium ring bears a permanent positive charge, which significantly reduces the electron density of the aromatic system through a powerful inductive effect. This electron deficiency renders the pyridinium cation an electrophilic species, susceptible to attack by nucleophiles. The presence of alkyl substituents on both the nitrogen (N-methyl) and at the C2-position (2-ethyl) modulates this electrophilicity. Studies on related alkylpyridinium salts show that both steric and electronic effects of such substituents influence the reduction potential of the ring and its subsequent reactivity. acs.org The key step in many reactions involving these salts is the single-electron reduction of the pyridinium ring, which initiates further transformations like C-N bond cleavage. acs.org

The electrophilic nature of the 2-ethyl-1-methylpyridinium cation allows it to undergo nucleophilic addition at the carbon atoms of the ring, particularly at the positions ortho and para to the positively charged nitrogen (C2, C4, and C6). The presence of the ethyl group at C2 provides some steric hindrance, suggesting that nucleophilic attack might be favored at the C4 and C6 positions.

In some synthetic applications, such as Negishi cross-couplings where alkyl pyridinium salts are used as electrophiles, the competitive nucleophilic addition of the organozinc reagent to the pyridinium ring is a potential side reaction that must be considered. nih.gov The outcome of such additions is typically the formation of a neutral, non-aromatic dihydropyridine (B1217469) derivative. The stability and subsequent reactivity of this adduct depend on the nature of the nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Addition Reactions This table presents potential nucleophilic addition reactions based on the known reactivity of pyridinium cations.

Nucleophile (Nu⁻) Product Structure Product Class
Hydride (H⁻) Hydride Addition Product 1,2,3,6-Tetrahydropyridine derivative
Hydroxide (B78521) (OH⁻) Hydroxide Addition Product Pyridinium pseudobase
Cyanide (CN⁻) Cyanide Addition Product Dihydropyridine nitrile
Grignard (R-MgX) Grignard Addition Product N-methyl-2-ethyl-6-alkyldihydropyridine

Under the action of certain nucleophiles, particularly primary and secondary amines, the pyridinium ring can undergo cleavage. This classic transformation is known as the Zincke reaction. acs.org The reaction proceeds via nucleophilic attack on the pyridinium ring, followed by a sequence of steps that results in the opening of the heterocyclic ring to form a highly conjugated open-chain product, often referred to as a Zincke aldehyde. acs.org

Modern synthetic methods have harnessed this reactivity. For instance, by tethering a nitrogen-based nucleophile to the pyridinium ring, subsequent activation can induce an intramolecular cyclization that triggers ring-opening, leading to the formation of new, complex heterocyclic systems. acs.org Another example involves the reaction of N-alkylpyridinium salts with benzyne, which proceeds through a cascade of a dearomative cycloaddition followed by a rearomative ring-opening reaction. researchgate.netthieme-connect.com

Deprotonation Chemistry and Ylide Formation

The electron-withdrawing pyridinium ring significantly increases the acidity of the protons on the adjacent carbon atoms of the N-methyl and C-ethyl substituents. These are referred to as α-hydrogens.

The α-hydrogens of the N-methyl group and the methylene (B1212753) (-CH₂-) of the C2-ethyl group are acidic enough to be removed by a suitable base. This increased acidity is analogous to the α-hydrogens of carbonyl compounds, where the resulting anion (an enolate) is stabilized by resonance. libretexts.orgpressbooks.publibretexts.org In the case of 2-ethyl-1-methylpyridinium iodide, deprotonation leads to a neutral, zwitterionic species called a pyridinium ylide, which is stabilized by delocalization of the negative charge into the pyridinium ring. The pKa values for these α-hydrogens are significantly lower than those of typical alkanes. libretexts.org For comparison, the pKa values of several substituted pyridinium salts have been measured, highlighting the influence of substituents on acidity. nih.gov

Table 2: Comparative pKa Values of Substituted Pyridinium Salts in Methanol (B129727) Data sourced from a study on pyridinium ylide-alkyne cycloadditions. nih.gov

Pyridinium Salt Substituent (R₁) pKa
1-(Methoxycarbonylmethyl)-4-methoxypyridinium bromide -OCH₃ 9.04
1-(Methoxycarbonylmethyl)-4-methylpyridinium bromide -CH₃ 8.58
1-(Methoxycarbonylmethyl)-4-phenylpyridinium bromide -Ph 8.24
1-(Methoxycarbonylmethyl)-pyridinium bromide -H 8.16
1-(Methoxycarbonylmethyl)-4-cyanopyridinium bromide -CN 6.51

The treatment of 2-ethyl-1-methylpyridinium iodide with a base, such as potassium carbonate or triethylamine, can generate two possible pyridinium ylides: one from deprotonation of the N-methyl group and another from deprotonation of the ethyl group's methylene carbon. These ylides are versatile reactive intermediates in organic synthesis. researchgate.net

As 1,3-dipoles, pyridinium ylides readily participate in cycloaddition reactions with various dipolarophiles. researchgate.net For example, they react with alkynes in [3+2] cycloaddition reactions to furnish indolizine (B1195054) derivatives. nih.gov Similarly, their reaction with activated alkenes, such as enones, can lead to the synthesis of dihydrofurans via a conjugate addition followed by intramolecular cyclization. organic-chemistry.org These reactions provide powerful methods for constructing complex heterocyclic scaffolds from simple precursors. researchgate.netorganic-chemistry.org

Table 3: Representative Cycloaddition Reactions of Pyridinium Ylides

Ylide Type Dipolarophile Product Class
Pyridinium Methylide Alkyne (e.g., Ethyl propiolate) Indolizine
Pyridinium Methylide Enone (e.g., Chalcone) 2,3-Dihydrofuran
Azomethine Ylide Alkene Pyrrolidine

Anion Reactivity and Its Influence on Reaction Pathways

In most organic reactions, the iodide anion (I⁻) of Pyridinium, 2-ethyl-1-methyl-, iodide is considered a spectator ion, meaning it does not directly participate in the chemical transformation of the cation. However, the anion can exert a significant influence on the reaction's course and outcome. Its properties affect the solubility of the salt in various solvents and the nature of the ion-pairing with the pyridinium cation.

In some environments, the iodide anion can participate in reactions. For example, studies on the interaction between pyridine (B92270) and diiodine (I₂) have shown the formation of ionic species, including the bis(pyridine)iodine(I) cation and various polyiodide anions (e.g., I₃⁻, I₇⁻). ruc.dk This indicates that the iodine chemistry can be more complex than that of a simple, non-reactive counter-ion. Furthermore, while iodide is a relatively weak nucleophile compared to many others, its presence could lead to substitution reactions under specific conditions, for instance, if a better leaving group is present on another reactant. The relative reactivity of methyl iodide versus ethyl iodide in nucleophilic substitution reactions has been studied extensively, providing a framework for understanding the potential reactivity of the alkyl groups on the pyridinium salt itself. rsc.org

Role of Iodide as a Leaving Group

The iodide ion is an excellent leaving group in nucleophilic substitution and elimination reactions. This property is attributed to its large atomic radius, which allows the negative charge to be dispersed over a larger volume, and the relatively low bond strength of the carbon-iodine (C-I) bond.

In the context of the formation of this compound, the reaction typically proceeds via the nucleophilic attack of an amine (2-ethylpyridine) on an alkyl iodide (methyl iodide). In this SN2 reaction, the iodide is displaced from the methyl group by the nitrogen atom of the pyridine ring. organicchemistrytutor.com

Catalytic Effects of the Iodide Anion

The iodide anion can function as a catalyst in certain organic reactions, most notably in the Finkelstein reaction. wikipedia.org This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide by treatment with an iodide salt, such as sodium iodide. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone. Although the pyridinium iodide salt itself is not the primary catalyst, the iodide anion can participate in an equilibrium, potentially facilitating the substitution of other halides.

Kinetic studies on the oxidative addition of alkyl iodides, such as methyl iodide and ethyl iodide, to metal complexes are crucial for understanding organometallic catalytic cycles. acs.org These studies reveal that the reaction mechanism is sensitive to the nature of the alkyl group and the metal center. acs.orgacs.org The presence of iodide in the coordination sphere of a metal catalyst can influence the rate and selectivity of subsequent steps. For instance, in some catalytic systems, the coordination of iodide can affect the electronic properties of the metal center, thereby modulating its reactivity.

Thermal Stability and Degradation Mechanisms

The thermal stability of this compound is a critical factor in its application and storage. Like many quaternary ammonium (B1175870) salts, it is susceptible to decomposition at elevated temperatures. The degradation pathways are influenced by factors such as temperature, pressure, and the presence of other chemical species. For comparison, a related compound, 2-chloro-1-methylpyridinium (B1202621) iodide, has a documented decomposition temperature of 200 °C. sigmaaldrich.com The classical Hofmann exhaustive methylation, which produces quaternary ammonium iodides, often requires pyrolysis temperatures ranging from 200 to 300 °C for the subsequent elimination step. rsc.org

Hofmann Elimination Analogues

One of the primary degradation pathways for quaternary ammonium salts with available β-hydrogens is the Hofmann elimination. libretexts.orgwikipedia.org This E2 elimination reaction is typically initiated by a strong base, such as hydroxide. For this compound, the iodide salt is first treated with silver oxide and water to exchange the iodide anion for a hydroxide anion. organicchemistrytutor.comlibretexts.org

Upon heating, the hydroxide base abstracts a proton from the β-carbon of the ethyl group. This leads to the formation of an alkene, a tertiary amine, and water. libretexts.org A key feature of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule predicts that the major product will be the least substituted (least stable) alkene. wikipedia.orgmasterorganicchemistry.com The preference for the Hofmann product is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the abstraction of the less sterically hindered β-hydrogen more favorable. masterorganicchemistry.com

In the case of 2-ethyl-1-methyl-pyridinium hydroxide, the elimination would proceed as follows:

Reactant: Pyridinium, 2-ethyl-1-methyl-, hydroxide

Base: Hydroxide (OH⁻)

β-Hydrogens: Available on the terminal methyl of the ethyl group.

Products: Ethene (the Hofmann product) and 1,2-dimethyl-1,2-dihydropyridine (or its tautomer).

Table 1: Hofmann Elimination of 2-Ethyl-1-methyl-pyridinium Hydroxide
Step Description Reactants Products Key Principle
1. Anion Exchange The iodide salt is treated with silver(I) oxide and water to form the hydroxide salt.This compound; Ag₂O; H₂OPyridinium, 2-ethyl-1-methyl-, hydroxide; AgI(s)Precipitation of AgI drives the reaction.
2. E2 Elimination The hydroxide salt is heated, causing the hydroxide ion to abstract a β-hydrogen.Pyridinium, 2-ethyl-1-methyl-, hydroxideEthene; 1,2-dimethyl-1,2-dihydropyridine; H₂OHofmann Rule: Formation of the least substituted alkene due to steric hindrance. wikipedia.orgmasterorganicchemistry.com

Pathways of Decomposition at Elevated Temperatures

In the absence of a strong base, thermal decomposition (pyrolysis) of this compound can occur through different mechanisms. The specific products formed depend heavily on the temperature. gdut.edu.cn

One plausible pathway is the reverse of the quaternization reaction (a nucleophilic substitution). At high temperatures, the iodide anion can attack one of the N-alkyl groups, leading to the cleavage of a C-N bond.

Pathway A (Attack at N-methyl): This would yield 2-ethylpyridine (B127773) and methyl iodide. This is often a major pathway for N-methyl pyridinium salts. knaw.nl

Pathway B (Attack at N-ethyl): This is less likely due to greater steric hindrance but would produce 1-methyl-2-pyridinium and ethyl iodide.

Another potential decomposition route involves elimination without an external base, where the iodide anion acts as a weak base, or the reaction proceeds through a more complex, possibly radical, mechanism. This could lead to the formation of ethene and 1-methylpyridinium iodide. Studies on the thermal decomposition of related organic iodides, such as ethyl iodide, show that C-I bond fission is a primary step at high temperatures, leading to radical intermediates. researchgate.net Analogous processes in perovskites containing methylammonium (B1206745) iodide show the release of methyl iodide gas at lower temperatures (275-350 °C) and additional products like methane (B114726) at higher temperatures (>350 °C), indicating temperature-dependent pathways. gdut.edu.cn

Table 2: Potential High-Temperature Decomposition Pathways
Pathway Proposed Mechanism Key Reactants Major Products Notes
Retro-Menschutkin Reaction SN2 attack by iodide on an N-alkyl group.This compound2-Ethylpyridine + Methyl iodideOften the most favorable pathway for N-methyl salts. knaw.nl
Elimination Iodide acts as a weak base, or intramolecular elimination occurs.This compoundEthene + 1-Methylpyridinium iodideAnalogous to dehydrohalogenation. wikipedia.org
Radical Decomposition Homolytic cleavage of C-I or C-N bonds at very high temperatures.This compoundComplex mixture of productsCan be initiated by C-I bond fission of any trace alkyl iodide products. researchgate.net

Applications in Organic Synthesis and Catalysis Involving Pyridinium, 2 Ethyl 1 Methyl , Iodide

Phase Transfer Catalysis Mediated by the Compound

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. youtube.com Quaternary ammonium (B1175870) salts, such as Pyridinium (B92312), 2-ethyl-1-methyl-, iodide, are effective phase transfer catalysts. researchgate.net They act as a shuttle, transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with an organic-soluble substrate occurs. youtube.commdpi.comyoutube.com

The critical action in phase transfer catalysis occurs at the interface between the two liquid phases. mdpi.com According to the widely accepted interfacial mechanism, the deprotonation of acidic organic compounds by a strong base (like aqueous NaOH) happens at this boundary. mdpi.com The resulting organic anions cannot readily enter the bulk organic or aqueous phases.

The lipophilic cation of the phase transfer catalyst, in this case, the 2-ethyl-1-methylpyridinium cation, resides primarily in the organic phase. At the interface, it undergoes ion exchange with the initially formed inorganic salt of the organic anion. mdpi.com This process forms a lipophilic ion pair, for instance, [2-ethyl-1-methylpyridinium]⁺[Nucleophile]⁻, which is soluble in the organic phase. This newly formed ion pair then diffuses from the interface into the bulk organic phase, where it can react with the substrate. mdpi.com The efficiency of this process is influenced by factors that affect the interfacial area, such as stirring speed. mdpi.com

A modified interfacial mechanism (MIM) has also been proposed, suggesting that the pyridinium salt first exchanges its anion with hydroxide (B78521) at the interface. mdpi.com This newly formed pyridinium hydroxide then acts as a base to deprotonate the organic substrate directly at the interface, forming the lipophilic ion pair. mdpi.com However, it is generally considered that the primary pathway involves ion exchange with the pre-formed organic anion. mdpi.com

Pyridinium, 2-ethyl-1-methyl-, iodide is particularly suited to catalyze nucleophilic substitution reactions in two-phase systems. Many nucleophiles, such as cyanide, halides, or hydroxide, are soluble in water but not in the organic solvents where typical organic substrates (e.g., alkyl halides) are dissolved. The pyridinium cation overcomes this solubility barrier.

The catalytic cycle for a typical nucleophilic substitution can be described as follows:

Ion Exchange: At the aqueous-organic interface, the 2-ethyl-1-methylpyridinium cation (Q⁺) exchanges its iodide anion for a nucleophile (Nu⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺Nu⁻).

Phase Transfer: The Q⁺Nu⁻ ion pair moves from the interface into the bulk organic phase.

Reaction: The nucleophile, now in the organic phase and weakly associated with the bulky pyridinium cation, attacks the organic substrate (R-X), leading to the product (R-Nu) and regenerating the catalyst's original iodide form (Q⁺X⁻).

Catalyst Regeneration: The catalyst Q⁺X⁻ returns to the interface to start another cycle.

This process allows for continuous reaction under mild conditions, often leading to improved yields and faster reaction rates compared to uncatalyzed heterogeneous reactions. youtube.comnih.gov For example, N-ethyl pyridinium iodide has been used as a promoter in the hydrocarboxylation of olefins, demonstrating the utility of such salts in facilitating reactions involving ionic species in organic media. phasetransfercatalysis.com

Stereoselective synthesis using phase transfer catalysis typically requires a chiral catalyst that can differentiate between enantiomeric transition states. nih.govunimi.it The compound this compound is achiral and therefore cannot induce enantioselectivity in a reaction.

To achieve stereoselectivity, a chiral variant of the pyridinium salt must be employed. nih.gov Chiral phase-transfer catalysts are often derived from naturally occurring chiral sources, such as cinchona alkaloids or amino acids. nih.govresearchgate.net These catalysts form a chiral ion pair with the prochiral nucleophile. The non-covalent interactions (e.g., hydrogen bonding, steric hindrance) within this diastereomeric complex guide the subsequent reaction with the electrophile, favoring the formation of one enantiomer of the product over the other. unimi.it

For instance, chiral pyridinium salts have been synthesized and used in rhodium-catalyzed reductive transamination reactions to produce chiral piperidines with high stereoselectivity. researchgate.netdicp.ac.cn While this compound itself is not used for this purpose, the principle illustrates that the pyridinium scaffold is a viable platform for designing chiral catalysts for asymmetric transformations. rsc.orgnih.gov

Organocatalytic Roles of the Pyridinium Moiety

Beyond its function in PTC, the pyridinium moiety itself possesses intrinsic reactivity that allows it to act as an organocatalyst. This catalysis can occur through various activation modes, including the activation of electrophiles and participation in reactions involving imine and enamine intermediates.

The electron-deficient nature of the pyridinium ring allows it to function as an electrophilic activator. This can occur in several ways:

Direct Electrophile: The pyridinium salt itself can act as an electrophile. For instance, N-alkylpyridinium salts are used as electrophilic partners in nickel-catalyzed Negishi cross-coupling reactions to form C(sp³)–C(sp³) bonds. nih.gov In these reactions, a single-electron transfer (SET) to the pyridinium ring initiates the process, leading to the formation of an alkyl radical. nih.gov

Non-covalent Activation: The positively charged pyridinium ring can activate other molecules. For example, it can activate carboxylic acids for conversion into esters or amides, often referred to as the Mukaiyama reagent for related compounds like 2-chloro-1-methylpyridinium (B1202621) iodide. osi.lv This activation proceeds by forming a highly reactive acylpyridinium intermediate.

Enhanced Electrophilicity for S_N_Ar: The pyridinium cation significantly enhances the reactivity of the pyridine (B92270) ring toward nucleophilic aromatic substitution (S_N_Ar). Fluorinated pyridinium salts, for example, have been developed as highly reactive electrophiles for the rapid arylation of thiols, such as cysteine residues in proteins. nih.govresearchgate.net The positive charge on the nitrogen atom and the polarized C-F bond combine to dramatically accelerate the substitution reaction. nih.govresearchgate.net

Table 1: Examples of Electrophile Activation by Pyridinium Salts

Activation Mode Reactant Activated Intermediate/Product Catalyst/Reagent System Ref.
Direct Electrophile Alkyl Pyridinium Salt C-C Coupled Product Ni-catalyzed Cross-Coupling nih.gov
Carboxylic Acid Activation Carboxylic Acid Ester/Amide 2-Chloro-1-methylpyridinium iodide osi.lv
S_N_Ar Activation Fluoropyridinium Salt Arylated Thiol Cysteine + Fluoropyridinium Salt nih.govresearchgate.net

The pyridinium scaffold plays a significant role in chemical transformations involving imines and enamines, which are key intermediates in organic synthesis. libretexts.orgnobelprize.org

One classic example is the Zincke reaction , where a pyridinium salt (typically a 1-(2,4-dinitrophenyl)pyridinium (B189512) salt, or Zincke salt) reacts with a primary amine to form a new pyridinium salt. acs.orgenamine.net The mechanism involves the nucleophilic attack of the amine, ring-opening to form a glutaconaldehyde (B1235477) derivative (often called a Zincke aldehyde if a secondary amine is used), and subsequent ring-closure with the elimination of dinitroaniline. acs.orgwikipedia.org This process proceeds through open-chain imine intermediates. acs.orgnih.gov This reaction is a powerful method for synthesizing a wide variety of substituted pyridinium salts from different primary amines. nih.govdigitellinc.com

Furthermore, the condensation of an aldehyde or ketone with a secondary amine can lead to the formation of an iminium ion . masterorganicchemistry.com This species is a potent electrophile and a central intermediate in enamine catalysis. nobelprize.org While not directly involving the starting pyridinium salt as a catalyst, the formation of iminium ions from aldehydes and secondary amines is mechanistically related to the final step of imine formation from a primary amine and a carbonyl, a reaction that can be catalyzed by acid. libretexts.org Pyridinium ylides, formed by deprotonating the carbon alpha to the nitrogen, can also engage in reactions with imines and other electrophiles. nih.gov These examples highlight the close relationship between pyridinium chemistry and the formation and reactivity of imine and enamine intermediates.

As a Precursor or Component in Ionic Liquid Systems for Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, lauded for their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.govresearchgate.net These characteristics make them attractive as "green" solvents and catalysts in a variety of chemical processes. epa.govfda.gov Pyridinium-based cations are common components of ILs, and their properties can be fine-tuned by altering the substituents on the pyridinium ring. researchgate.netacs.org

While specific literature detailing the synthesis of novel ionic liquids directly from this compound is limited, the synthesis of structurally similar 2-alkyl-1-ethylpyridinium ionic liquids provides a well-documented analogous route. rsc.orgtue.nl The general methodology involves a multi-step process that can be adapted for the 2-ethyl-1-methylpyridinium cation.

A common synthetic pathway begins with the appropriate 2-alkylpyridine, in this case, 2-ethylpyridine (B127773). This precursor would first be quaternized with a methylating agent, such as methyl iodide, to form the this compound salt. To create a variety of ionic liquids, the iodide anion can then be exchanged with other anions through a process called metathesis. acs.org This anion exchange allows for the tuning of the ionic liquid's physical and chemical properties, such as its viscosity, melting point, and miscibility with other solvents. unifr.chacs.org

For instance, reacting the pyridinium iodide with a lithium salt of a desired anion, such as lithium bis(trifluoromethane)sulfonimide (LiNTf2), would yield the corresponding 2-ethyl-1-methylpyridinium-based ionic liquid with the new anion. rsc.org The synthesis of various functionalized pyridinium ionic liquids, such as those with ester or nitrile groups, has been reported, highlighting the versatility of the pyridinium core in creating task-specific ionic liquids. researchgate.netacs.org

Table 1: Representative Anions for Ionic Liquid Synthesis

Anion Name Abbreviation Potential Properties Conferred
Bis(trifluoromethylsulfonyl)imide [NTf2]⁻ or [Tf2N]⁻ Hydrophobicity, high thermal stability
Hexafluorophosphate [PF6]⁻ Water stability, moderate viscosity
Tetrafluoroborate [BF4]⁻ Lower cost, moderate viscosity

This table presents common anions used in ionic liquid synthesis and their general influence on the properties of the resulting ionic liquid.

The use of ionic liquids as environmentally benign media for chemical reactions is a cornerstone of green chemistry. epa.govfda.gov Their low volatility reduces air pollution, and their potential for recyclability minimizes waste. While direct applications of ionic liquids derived from the 2-ethyl-1-methylpyridinium cation in green synthesis are not extensively documented, the broader class of pyridinium-based ionic liquids has been employed in various catalytic processes. researchgate.net

For example, functionalized pyridinium ionic liquids have been used as solvents and catalysts in carbon-carbon bond-forming reactions, such as the Suzuki and Stille couplings. acs.orgacs.org In these reactions, the ionic liquid can help to stabilize the palladium catalyst, leading to higher efficiency and easier separation and recycling of the catalyst. acs.orgacs.org The design of ionic liquids from renewable sources, such as bio-based cations, is also an active area of research aimed at enhancing their green credentials. mdpi.com

The potential for ionic liquids based on the 2-ethyl-1-methylpyridinium cation in green synthesis is therefore extrapolated from the known applications of similar pyridinium systems. These could include serving as reusable reaction media, phase-transfer catalysts, or catalyst stabilizers in a wide range of organic transformations. researchgate.net

Reactant or Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. Pyridinium salts can serve as precursors to reactive intermediates, such as pyridinium ylides, which can participate in these complex transformations.

Pyridinium ylides, which can be generated from the deprotonation of N-alkylpyridinium salts at the α-carbon of an alkyl substituent, are known to participate in cycloaddition reactions. acs.orglibretexts.org However, specific examples involving the ylide derived from this compound are not readily found in the surveyed literature. The general reactivity of pyridinium ylides suggests that the 2-ethyl-1-methylpyridinium ylide could potentially react with various dipolarophiles in [3+2] cycloaddition reactions to form indolizine (B1195054) derivatives. acs.org The presence of the ethyl group at the 2-position would influence the steric and electronic properties of the ylide and, consequently, the reactivity and regioselectivity of the cycloaddition.

While direct participation of this compound in condensation reactions is not specifically documented, a closely related compound, 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent), is a well-known and widely used condensation agent. nih.gov This reagent is employed to facilitate the formation of esters and amides from carboxylic acids and alcohols or amines, respectively. nih.gov The reaction proceeds through the activation of the carboxylic acid by the pyridinium salt.

In a related context, pyridinium salts can be used in three-component condensation reactions. For instance, 2-chloro-1-methylpyridinium iodide has been utilized to mediate the Biginelli reaction for the synthesis of dihydropyrimidinones. unifr.ch This suggests a potential, though underexplored, role for other substituted pyridinium iodides like this compound as promoters or reactants in similar condensation reactions.

Electrochemical Synthesis Facilitated by the Compound

A thorough review of the available scientific literature did not yield any specific examples of this compound being used to facilitate electrochemical synthesis. While ionic liquids, in general, are widely used in electrochemical applications due to their ionic conductivity and wide electrochemical windows, the specific role of this compound in promoting or enabling electrochemical reactions has not been reported. epa.govmdpi.com Research in this area has explored the electrochemical behavior of other pyridinium derivatives, but not the title compound. researchgate.net

Applications in Materials Science and Engineering Involving Pyridinium, 2 Ethyl 1 Methyl , Iodide

Incorporation into Polymeric Materials

The integration of pyridinium (B92312) units into polymer chains gives rise to a class of materials known as polyelectrolytes, which exhibit a unique combination of polymer and electrolyte properties. These charged macromolecules have found applications in various advanced materials.

Ion exchange membranes (IEMs) are crucial components in a variety of electrochemical processes, including water desalination, fuel cells, and electrodialysis. ionexchangemembranes.com The performance of these membranes is largely dependent on the nature of the fixed charged groups within the polymer matrix. Anion-exchange membranes (AEMs) require positively charged functional groups to facilitate the transport of anions.

For example, poly(4-vinylpyridine) can be quaternized with alkyl halides, such as methyl iodide, to produce poly(N-methyl-4-vinyl pyridinium iodide). nih.gov The degree of quaternization can be controlled to tune the properties of the resulting polyelectrolyte. nih.gov It is conceivable that a similar approach could be employed using 2-ethyl-1-methylpyridinium iodide as a monomer or a post-polymerization modification agent to create functional AEMs. The efficiency of such membranes would depend on factors like the ion-exchange capacity (IEC), water uptake, and the distribution of the ionic groups within the polymer matrix.

A study on dimethylethanolamine-grafted anion-exchange membranes reported an ion-exchange capacity of 2.70 meq/g and a water uptake of 115%, demonstrating their potential for removing substances like methyl orange from aqueous solutions. mdpi.com These findings suggest that pyridinium-based polymers could be tailored for specific separation applications.

Functional polymers containing pyridinium moieties are a significant class of materials with a wide array of applications, including as materials for mixed ionic and electronic conductivity, energy storage devices, and biosensors. mdpi.comresearchgate.net These polymers, often referred to as ionenes or poly(pyridinium salt)s, can be synthesized through various methods, including the polymerization of functionalized ethynylpyridines. mdpi.comresearchgate.net

For instance, poly(pyridinium salt)s containing fluorene (B118485) moieties have been synthesized and shown to exhibit interesting lyotropic liquid-crystalline and light-emitting properties. mdpi.comnih.gov These polymers are prepared via ring-transmutation polymerization and can possess high molecular weights. nih.gov The incorporation of bulky groups like fluorene into the polymer backbone can influence the material's thermal and optical properties. nih.gov

The synthesis of poly[N-(2-ethyl pyrroyl)-2-ethynylpyridinium bromide], a monosubstituted polyacetylene with both pyridine (B92270) and pyrrole (B145914) heterocycles, highlights the versatility of pyridinium-based polymers. researchgate.net This polymer was found to have a conjugated backbone and exhibited photoluminescence, with an emission peak at 574 nm. researchgate.net

While there is no specific literature on the synthesis of poly(2-ethyl-1-methylpyridinium iodide), the established synthetic routes for other pyridinium-based polymers suggest its feasibility. Such a polymer would be a polyelectrolyte with potential applications in areas where ionic conductivity and specific interactions are desired. The properties of such a polymer would be influenced by the ethyl and methyl substituents on the pyridinium ring.

Polymer Type Monomers/Precursors Key Properties/Applications Reference
Poly(N-methyl-4-vinyl pyridinium iodide)Poly(4-vinylpyridine), Methyl iodidePolyelectrolyte, potential for ion exchange nih.gov
Poly(pyridinium salt)s-fluoreneBispyrylium salts, DiaminesLyotropic liquid-crystalline, light-emitting mdpi.comnih.gov
Poly[N-(2-ethyl pyrroyl)-2-ethynylpyridinium bromide]2-ethynylpyridine, 1-(2-bromoethyl)pyrroleConjugated backbone, photoluminescence researchgate.net

Supramolecular Assembly and Self-Organized Structures

The charged nature and aromaticity of the pyridinium ring make it an excellent candidate for directing the formation of well-ordered supramolecular assemblies and self-organized structures through non-covalent interactions such as ion-ion, π-π stacking, and hydrogen bonding.

Ionic liquid crystals (ILCs) are a fascinating class of materials that combine the properties of ionic liquids and liquid crystals. core.ac.uk Pyridinium salts are a prominent family of cations used in the design of ILCs. core.ac.uk The formation of liquid crystalline phases, or mesophases, is highly dependent on the molecular structure, including the nature of the cation and anion, and the length of any attached alkyl chains. sigmaaldrich.com

Research on N-phenylpyridinium salts has shown that these compounds can exhibit various mesophases, and the type of phase can be influenced by the counter-anion (e.g., triflate vs. triflimide). mdpi.com For polycatenar N-phenylpyridinium salts, a progression from lamellar (smectic) to columnar phases can be observed with increasing terminal alkyl chain length. mdpi.com

Specific studies on the liquid crystalline behavior of Pyridinium, 2-ethyl-1-methyl-, iodide are not available. However, research on analogous compounds provides valuable insights. For example, 1-dodecyl-2-methylpyridinium bromide and 1-hexadecyl-2-methylpyridinium bromide are known to exhibit thermotropic smectic phases at elevated temperatures. nih.gov When mixed with water, these compounds can form lyotropic liquid crystalline phases at room temperature, demonstrating the versatility of pyridinium-based ILCs. nih.gov

The formation of a mesophase is a delicate balance of intermolecular forces. For a compound like this compound, the relatively short alkyl chains (ethyl and methyl) might not be sufficient to induce thermotropic liquid crystalline behavior on their own. However, its potential to form lyotropic phases in certain solvents cannot be ruled out.

Compound Phase Type Conditions Reference
Polycatenar N-phenylpyridinium saltsSmectic, ColumnarDependent on alkyl chain length and anion mdpi.com
1-Dodecyl-2-methylpyridinium bromideThermotropic Smectic> 80 °C nih.gov
1-Hexadecyl-2-methylpyridinium bromideThermotropic Smectic> 80 °C nih.gov
Aqueous 1-Dodecyl-2-methylpyridinium bromideLyotropic SmecticRoom Temperature nih.gov

The self-assembly of pyridinium derivatives can lead to the formation of various ordered nanostructures. These structures are of interest for applications in nanotechnology, including the development of sensors and templates for the synthesis of other nanomaterials.

Poly(pyridinium salt)s, particularly those with a "hairy-rod" architecture, can self-assemble in solution to form lyotropic liquid-crystalline phases that can be considered as a form of ordered nanostructure. mdpi.comnih.gov Small-angle X-ray scattering (SAXS) studies on a poly(pyridinium salt)-fluorene polymer revealed the formation of a lyotropic smectic phase where polymer platelets are connected by tie molecules, with a square packing motif within the platelets. nih.gov

While there is no direct evidence of nanostructure formation by this compound, the principles of supramolecular chemistry suggest that it could participate in the formation of ordered assemblies, especially in the presence of appropriate partner molecules that can interact through hydrogen bonding or other non-covalent forces.

As Components in Advanced Functional Materials

The incorporation of pyridinium salts into materials can impart a range of functionalities, leading to the development of advanced materials for various applications.

For instance, 2-Chloro-1-methylpyridinium (B1202621) iodide is utilized as a cross-linking agent in the fabrication of biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications. sigmaaldrich.comscientificlabs.co.uk This demonstrates the role of pyridinium compounds in modifying and enhancing the properties of biopolymers. It also acts as a condensing agent in the synthesis of β-lactams. sigmaaldrich.com

Furthermore, certain pyridinium derivatives are investigated for their nonlinear optical (NLO) properties. Stilbazolium derivatives, which contain a pyridinium ring, are a well-known class of NLO materials. Although not directly related to this compound, this highlights the potential for pyridinium compounds in photonics and optoelectronics.

In the context of environmental applications, tetraethylene glycol-based polymers have been used to create gels with pyridine that can efficiently adsorb radioactive methyl iodide. scientificlabs.co.uk The mechanism involves the reaction between pyridine and methyl iodide to form a pyridinium salt. scientificlabs.co.uk This suggests that materials containing pyridinium iodide moieties could have interesting interactions with and potential applications in the capture of specific chemical species.

The field of functional polymers is vast, with ongoing research into new materials with tailored properties. For example, the Kabachnik-Fields reaction is a powerful tool for synthesizing functional polymers with applications as heavy metal adsorbents and multifunctional hydrogels. mdpi.com While not directly involving pyridinium salts, this illustrates the broader trend of developing functional polymers for specific, high-performance applications.

Charge-Transporting Materials

Organic compounds capable of transporting electrical charges are fundamental to the development of various electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. Pyridine and its derivatives have emerged as a significant class of materials for these applications, primarily functioning as electron-transporting materials (ETMs). Their utility stems from their electronic structure, which can be tailored to facilitate the injection and movement of electrons.

In the context of OLEDs, pyridine-based ETMs can improve device efficiency and stability. This is achieved through high triplet energy to prevent exciton (B1674681) quenching, low operating voltage, and good film-forming properties. The electronic properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be controlled by modifying the aromatic π-conjugated systems attached to the pyridine ring. This tuning allows for deep HOMO levels that can block holes and suitable LUMO levels for efficient electron injection.

Furthermore, pyridinium compounds have been studied in the context of photoinduced charge transfer. For instance, research on 1-ethyl-4-(carbomethoxy)pyridinium iodide has explored the dynamics of charge transfer between the iodide ion (donor) and the pyridinium cation (acceptor). Such studies are crucial for understanding the fundamental processes that govern charge transport in these materials.

Optical Materials with Pyridinium Chromophores (e.g., NLO materials, dyes)

Pyridinium compounds that feature a chromophore—a part of a molecule responsible for its color—are of significant interest for their optical properties, which can be harnessed in applications such as nonlinear optics (NLO) and as dyes.

Nonlinear Optical (NLO) Materials:

NLO materials are substances that exhibit a nonlinear optical response to intense electromagnetic fields, a property that is critical for technologies like frequency conversion and optical switching. Organic materials, including certain pyridinium derivatives, can possess large NLO responses. For example, stilbazolium derivatives, which contain a pyridinium acceptor and an electron-donating group connected by a π-bridge, have been synthesized and investigated for their NLO properties. The charge transfer from the donor to the acceptor through the conjugated system is a key mechanism for the NLO response in these molecules. Hybrid materials combining pyridinium derivatives with metal iodides, such as pyridinium-CdI2 complexes, have also been explored as potential NLO materials.

Dyes:

The electronic transitions within pyridinium-based molecules can also lead to strong absorption and emission of light, making them suitable for use as dyes. Novel (phenothiazinyl)vinyl-pyridinium (PVP) dyes, for instance, have been synthesized and characterized for their optical properties and potential use as fluorescent labels in cellular imaging. The synthesis of these complex dyes often involves the Knoevenagel condensation of pyridinium salts with other aromatic aldehydes. The iodide counter-ion in some of these structures plays a role in the crystal packing and stability of the compound.

While the pyridinium moiety is a key component in these advanced optical materials, there is a lack of specific studies focusing on This compound for these applications in the reviewed literature.

Intercalation Chemistry in Layered Materials

Intercalation is the insertion of a molecule or ion into a layered material, which can significantly alter the host material's properties. This process is a key strategy for producing atomically thin sheets of materials like graphene, hexagonal boron nitride, and transition metal dichalcogenides. The intercalation of foreign species into the interlayer spaces of these materials is typically followed by an exfoliation process to separate the layers.

The choice of intercalating agent is crucial and can range from alkali metal ions to larger organic molecules. While a wide variety of species can be used for intercalation, the specific use of This compound as an intercalant in layered materials has not been reported in the surveyed scientific literature. The application of pyridinium salts in this context would depend on factors such as ionic size, charge, and the nature of the interaction with the host material's layers.

Electrochemical Behavior and Applications of Pyridinium, 2 Ethyl 1 Methyl , Iodide

Redox Chemistry of the Pyridinium (B92312) Cation

The electrochemical identity of Pyridinium, 2-ethyl-1-methyl-, iodide is largely defined by the redox activity of its 2-ethyl-1-methylpyridinium cation. The fundamental process involves the transfer of electrons to this cation, leading to the formation of transient radical species.

The electrochemical reduction of N-alkylated pyridinium cations, such as the 2-ethyl-1-methylpyridinium cation, is initiated by a single-electron transfer. This process results in the neutralization of the positive charge on the nitrogen atom and the formation of a pyridinyl radical. nih.gov The reduction potential of the pyridinium moiety is a key parameter and is influenced by the nature of the substituents on the ring. nih.gov Electronic effects of substituents play a crucial role in modulating this reduction potential. nih.gov

The general pathway for the single-electron reduction can be represented as:

[C₅H₄N(CH₃)(C₂H₅)]⁺ + e⁻ ⇌ C₅H₄N(CH₃)(C₂H₅)•

This initial reduction is often a reversible or quasi-reversible process, depending on the stability of the resulting radical and the experimental conditions. nih.gov Further reduction can lead to the formation of an anion, though this is typically observed for pyridinium salts with specific electron-withdrawing groups.

Upon single-electron reduction, the 2-ethyl-1-methylpyridinium cation is converted into a 2-ethyl-1-methylpyridinyl radical. nih.gov Pyridinyl radicals are highly reactive intermediates. Their stability is a critical factor in determining the subsequent chemical pathways. The presence of alkyl groups, such as the ethyl and methyl groups in the title compound, influences the electron distribution and steric environment around the radical center.

These radicals can undergo several reactions, with dimerization being a common fate. The radicals can couple to form various isomeric dimers. The specific structure of the dimer is influenced by the position of the substituents on the pyridinium ring. For the 2-ethyl-1-methylpyridinyl radical, dimerization could potentially lead to the formation of a C-C bond between two radical species.

Voltammetric Studies of the Compound

Voltammetric techniques are powerful tools for investigating the redox behavior of electroactive species like the 2-ethyl-1-methylpyridinium cation. These methods allow for the determination of redox potentials and provide insights into the kinetics and mechanisms of the electron transfer processes.

Cyclic voltammetry is the primary technique used to determine the reduction potential of pyridinium salts. In a typical CV experiment, the potential is scanned linearly to a set value and then reversed. For a reversible one-electron reduction, a pair of peaks (cathodic and anodic) is observed. The potential midway between these peaks provides an estimate of the formal reduction potential (E°').

While no specific CV data for this compound was found in the searched literature, studies on other alkyl-substituted pyridinium salts show that the reduction potentials are influenced by the electronic and steric effects of the substituents. nih.gov For instance, electron-donating alkyl groups are generally expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to the unsubstituted pyridinium cation. The reduction potential is also dependent on the solvent and the electrode material used. rsc.org

Table 1: General Influence of Substituents on Pyridinium Cation Reduction Potential

Substituent EffectImpact on Reduction Potential
Electron-donating groupsShifts to more negative values
Electron-withdrawing groupsShifts to more positive values
Steric hindrance at the nitrogenCan affect the ease of electron transfer

This table presents general trends observed for pyridinium salts and is not based on experimental data for this compound.

Chronoamperometry and chronocoulometry are electrochemical techniques that can provide further information about the electrochemical process, such as the diffusion coefficient of the electroactive species and the number of electrons transferred. In chronoamperometry, the current is measured as a function of time after a potential step is applied. In chronocoulometry, the integrated charge is measured over time.

These techniques could be employed to study the reduction of the 2-ethyl-1-methylpyridinium cation to further elucidate the reaction mechanism, such as confirming the one-electron nature of the initial reduction step and investigating the kinetics of any coupled chemical reactions, like dimerization of the resulting radicals. However, no specific studies utilizing these techniques for this compound have been reported in the available literature.

Application as an Electrolyte Component in Electrochemical Cells

Ionic liquids, which are salts with low melting points, are widely investigated as electrolytes in electrochemical devices like batteries and capacitors due to their high ionic conductivity, wide electrochemical window, and low volatility. Pyridinium-based ionic liquids are a class of these materials.

While specific data on the use of this compound as an electrolyte component is not available in the reviewed literature, its properties as a pyridinium salt suggest potential suitability. An ideal electrolyte should possess high ionic conductivity and be electrochemically stable within the operating voltage of the cell. The electrochemical window of an electrolyte is the range of potentials over which it does not undergo oxidation or reduction.

The cathodic limit of the electrochemical window for a pyridinium-based electrolyte is determined by the reduction of the pyridinium cation itself. As discussed, this involves the formation of a pyridinyl radical. The anodic limit would be determined by the oxidation of the iodide anion. For applications in electrochemical cells, it is crucial that these redox processes occur outside the operating potential range of the electrodes.

Supporting Electrolyte in Non-Aqueous Systems

Ionic Conductivity Studies in Solution and Melt

The ionic conductivity of an electrolyte is a critical parameter, dictating its performance in various electrochemical devices. This property is influenced by factors such as ion size, charge, mobility, and the viscosity of the medium. For this compound, detailed ionic conductivity data, both in various solvent solutions and in its molten state, is not extensively reported in scientific literature.

Ionic conductivity studies typically involve measuring the resistance of the electrolyte and calculating the conductivity using the cell constant. The data is often presented as a function of concentration and temperature. For a hypothetical study on this compound in a solvent like acetonitrile (B52724), one would expect the ionic conductivity to increase with concentration up to a certain point, after which ion-pairing effects might lead to a decrease. Similarly, an increase in temperature would generally lead to higher ionic conductivity due to decreased viscosity and increased ion mobility.

A hypothetical data table for such a study might look as follows:

Concentration (mol/L)Temperature (°C)Ionic Conductivity (S/cm)
0.0125Data not available
0.125Data not available
1.025Data not available
0.150Data not available

In the molten state, the ionic conductivity would be significantly higher than in solution, as the concentration of charge carriers is maximized. The temperature dependence of the conductivity in the molten state would provide insights into the activation energy for ion transport.

Electrochemical Sensing Applications (Excluding Biological Sensors)

The unique properties of ionic liquids and related salts have led to their exploration in the field of electrochemical sensing. However, specific applications of this compound in the electrochemical detection of non-biological species are not documented in the available literature.

As a Component in Reference Electrode Systems

Reference electrodes are crucial components in electrochemical measurements, providing a stable potential against which the working electrode potential is measured. For non-aqueous electrochemistry, the development of stable reference electrodes is a significant challenge. While various systems have been proposed, often utilizing silver/silver ion or ferrocene/ferrocenium redox couples in a solution containing a supporting electrolyte, there is no specific mention of this compound being used as a component in such reference electrode systems. Its potential utility would depend on its ability to form a stable and reproducible reference potential when combined with a suitable redox couple and its compatibility with various non-aqueous solvents.

Detection of Inorganic Species

The use of specific chemical reagents to enhance the electrochemical detection of inorganic species is a well-established field. These reagents can act as complexing agents, catalysts, or indicators. There is currently no published research indicating the use of this compound for the electrochemical detection of any specific inorganic species. Hypothetically, the iodide anion could potentially participate in redox reactions or complexation with certain metal ions, which might be exploited for sensing purposes. However, without experimental evidence, this remains speculative.

Intermolecular Interactions and Supramolecular Assemblies of Pyridinium, 2 Ethyl 1 Methyl , Iodide

Ion-Pairing Phenomena in Solution and Solid State

The interaction between the 2-ethyl-1-methylpyridinium cation and the iodide anion is a primary determinant of the compound's structure and reactivity. In different environments, this ion pairing can manifest in distinct forms, primarily as contact ion pairs or solvent-separated ion pairs.

Solvent-Separated vs. Contact Ion Pairs

In solution, the nature of the solvent plays a critical role in mediating the interaction between the pyridinium (B92312) cation and the iodide anion. A fundamental equilibrium exists between two main types of ion pairs:

Contact Ion Pairs (CIPs): In this form, the cation and anion are in direct contact, with no solvent molecules interspersed between them. These are more prevalent in non-polar solvents where the electrostatic attraction between the ions is strong and not effectively shielded by the solvent. The symbolic representation for a contact ion pair is C⁺A⁻.

Solvent-Separated Ion Pairs (SSIPs): In more polar or solvating environments, solvent molecules can insert themselves between the cation and anion. rsc.org A "solvent-shared ion pair" involves a single solvent molecule separating the ions, while a "solvent-separated ion pair" implies the presence of more than one solvent molecule. rsc.org These are often grouped under the term "loose ion pairs" and are represented symbolically as C⁺||A⁻. rsc.org

The equilibrium between CIPs and SSIPs is dynamic and influenced by solvent polarity, temperature, and concentration. For N-alkylpyridinium iodides, studies have shown that in non-dissociating solvents, an equilibrium between contact and solvent-shared ion pairs is readily established. rsc.org The addition of a more polar solvent to a solution rich in contact ion pairs can shift the equilibrium towards the formation of solvent-separated species.

The stability and prevalence of each type of ion pair are governed by a delicate balance of forces. The strong Coulombic attraction favors the formation of CIPs, while the solvation of individual ions by solvent molecules promotes the formation of SSIPs.

Spectroscopic Signatures of Ion Pairing

The different forms of ion pairs can be distinguished and studied using various spectroscopic techniques, most notably UV-Visible and NMR spectroscopy.

UV-Visible Spectroscopy: The electronic absorption spectra of pyridinium iodides are particularly sensitive to the nature of the ion-pairing. These salts often exhibit a characteristic charge-transfer (CT) band, which arises from the transfer of an electron from the iodide anion to the pyridinium cation upon photoexcitation. The energy of this transition is highly dependent on the inter-ionic distance.

In a study of various N-alkylpyridinium iodides, a specific absorption band observed around 42,000 cm⁻¹ was attributed to a modified charge-transfer-to-solvent (CTTS) transition within a solvent-shared ion pair. rsc.org The position and intensity of this band can provide insights into the equilibrium between contact and solvent-separated ion pairs. Changes in solvent polarity or temperature will shift this equilibrium, leading to observable changes in the UV-Vis spectrum. For instance, an increase in solvent polarity would be expected to favor SSIPs, potentially leading to a shift in the CT band.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for investigating ion-pairing. The chemical shifts of the protons on the pyridinium ring are sensitive to their electronic environment. In a contact ion pair, the close proximity of the iodide anion can induce changes in the chemical shifts of the pyridinium protons, particularly those closest to the nitrogen atom (e.g., the N-methyl and the C2-ethyl protons), compared to a solvent-separated ion pair where the anion's influence is diminished.

Furthermore, techniques like Pulsed Field Gradient Spin Echo (PGSE) NMR can be used to measure the diffusion coefficients of the cation and anion. ethz.ch In a solution containing predominantly free ions or well-separated ion pairs, the cation and anion will diffuse independently at rates determined by their size and the solvent viscosity. In contrast, in a solution with a high concentration of contact ion pairs, the cation and anion will diffuse together as a single entity, resulting in similar diffusion coefficients. ethz.ch

Halogen Bonding Interactions Involving the Iodide Anion

The iodide anion in Pyridinium, 2-ethyl-1-methyl-, iodide is not merely a counter-ion; it actively participates in the formation of supramolecular structures through halogen bonding.

Identification of Halogen Bonds in Crystal Structures

Although a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related substituted pyridinium iodides reveal the prevalence and importance of halogen bonds. ruben-group.demdpi.comnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of pyridinium iodides, the iodide anion can act as a halogen bond acceptor, while a halogen atom on another molecule (or even an activated C-H group) can act as a donor.

In the crystal structures of N-alkyl-3-halopyridinium iodides, for instance, C−X⋯I⁻ (where X is a halogen) halogen bonds are consistently observed. mdpi.com The strength of these bonds is significant, with distances often being shorter than the sum of the van der Waals radii of the interacting atoms. For example, in N-ethyl-3-iodopyridinium iodide, a C−I⋯I⁻ halogen bond is a key feature of the crystal packing. mdpi.com

The geometry of the halogen bond is also a key identifier, with the angle of the interaction (e.g., C−X⋯I⁻) typically being close to linear (around 180°).

Influence of Halogen Bonding on Supramolecular Architectures

Halogen bonding plays a crucial role in directing the self-assembly of pyridinium iodides in the solid state, leading to the formation of diverse and predictable supramolecular architectures. These interactions, in concert with other non-covalent forces, can give rise to one-, two-, or three-dimensional networks.

For example, in the crystal structures of some halopyridinium salts, a combination of halogen bonds and hydrogen bonds connects the cations and anions into extended chains or more complex motifs. mdpi.com The interplay between different types of non-covalent interactions is critical; for instance, the substitution pattern on the pyridinium ring can influence which interactions dominate and thus determine the final supramolecular structure. The replacement of one halide with another can also dramatically affect the resulting coordination geometry and structural motif.

The directionality and strength of halogen bonds make them a powerful tool in crystal engineering, allowing for the rational design of solid-state materials with specific topologies and properties.

Hydrogen Bonding Networks in Crystalline and Solution Phases

Alongside ion-pairing and halogen bonding, hydrogen bonding is a significant force in the supramolecular chemistry of this compound. The acidic protons on the pyridinium ring and the ethyl group can act as hydrogen bond donors, with the iodide anion being a primary acceptor.

In solution, particularly in solvents capable of hydrogen bonding, the interactions become more complex. Solvent molecules can compete with the iodide anion as hydrogen bond acceptors. The formation of hydrogen bonds between the pyridinium cation and solvent molecules can influence the equilibrium between contact and solvent-separated ion pairs. Computational studies on pyridinium-based ionic liquids have shown that the hydrogen atoms of the pyridinium ring have a strong hydrogen-bonding ability.

The table below summarizes the key intermolecular interactions discussed:

Interaction TypeDonorAcceptorPhaseSignificance
Ion-Pairing Pyridinium, 2-ethyl-1-methyl- cationIodide anionSolution & SolidPrimary interaction governing association
Halogen Bonding Halogenated species (if present)Iodide anionSolidDirects supramolecular assembly
Hydrogen Bonding C-H groups on pyridinium ring and ethyl substituentIodide anion / SolventSolution & SolidStabilizes crystal packing and influences solvation

Host-Guest Chemistry and Complexation Studies (Excluding Biological Receptors)

The pyridinium cation, with its aromatic and charged nature, is a viable guest for various macrocyclic hosts. The formation of host-guest complexes is driven by non-covalent interactions such as ion-dipole, hydrophobic, and π-π stacking interactions.

While specific studies on the inclusion of this compound with cyclodextrins or calixarenes have not been reported in the surveyed literature, the behavior of similar pyridinium derivatives allows for informed predictions.

Cyclodextrins are toroidal-shaped macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com They are known to encapsulate guest molecules that fit within their cavity. For a guest like this compound, the ethyl and/or the pyridinium ring could be included within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The stability of such a complex would depend on the size of the cyclodextrin (α, β, or γ) and the goodness of fit. oatext.commdpi.com It has been shown that modifying cyclodextrins with charged groups, such as pyridinium moieties, can enhance their binding affinity for appropriately charged guests through electrostatic interactions. researchgate.net

Calixarenes are another class of macrocycles with a "cup-like" shape, possessing an electron-rich cavity that is well-suited for binding cations through cation-π interactions. mdpi-res.comnankai.edu.cn The complexation of pyridinium derivatives with sulfonated calixarenes, which are water-soluble, has been extensively studied. nankai.edu.cn The binding is typically driven by a combination of electrostatic interactions between the pyridinium nitrogen and the sulfonate groups, as well as cation-π and hydrophobic interactions between the pyridinium ring and the calixarene (B151959) cavity. mdpi-res.comnankai.edu.cn The presence of the ethyl group in this compound could influence the orientation and depth of penetration into the calixarene cavity.

HostPotential Driving Forces for ComplexationExpected Stoichiometry
β-CyclodextrinHydrophobic interactions, van der Waals forces1:1
Sulfonated Calix rsc.orgareneCation-π interactions, electrostatic interactions, hydrophobic interactions1:1

Note: This table is based on the expected behavior from studies with analogous guest molecules, as direct experimental data for this compound is not available.

Beyond cyclodextrins and calixarenes, a diverse range of synthetic macrocyclic receptors could potentially form complexes with this compound. These receptors are often designed with specific recognition motifs to achieve high selectivity. For cationic guests like the 2-ethyl-1-methylpyridinium cation, macrocycles containing electron-rich aromatic panels, crown ether moieties, or other Lewis basic sites would be suitable hosts.

Future Research Directions and Emerging Areas for Pyridinium, 2 Ethyl 1 Methyl , Iodide

Integration into Advanced Functional Materials Systems

The unique properties of pyridinium (B92312) salts, including Pyridinium, 2-ethyl-1-methyl-, iodide, make them prime candidates for integration into advanced functional materials. Their ionic nature, thermal stability, and tunable properties are significant advantages. udel.edu Future research is poised to explore their role in the development of "smart" materials, where the pyridinium component can impart specific functionalities. nih.gov

One promising avenue is the incorporation of this compound into polymer composites. mdpi.com These hybrid materials can exhibit enhanced electrical conductivity, making them suitable for applications in electronics and energy storage. mdpi.commdpi.com The interaction between the pyridinium salt and the polymer matrix can be tailored to achieve a broad spectrum of multi-functional composites with applications as gels, films, and membranes. nih.gov For instance, pyridinium-based ionic liquids have been investigated for their ability to improve polymer-filler interactions in composites. mdpi.com

Furthermore, pyridinium iodides are being explored as precursors in the fabrication of perovskite-based optoelectronic devices, such as solar cells. researchgate.net The specific structure of the pyridinium cation can influence the properties and stability of the resulting perovskite materials.

Table 1: Potential Applications of this compound in Functional Materials

Application AreaPotential Role of this compoundDesired Properties
Polymer Composites Conductive filler, dispersing agentEnhanced electrical conductivity, improved mechanical strength
Smart Materials Stimuli-responsive componentTunable optical and electrical properties
Perovskite Solar Cells Precursor for perovskite layerImproved stability and efficiency
Membranes Selective transport channelsHigh ionic conductivity, chemical stability

Exploration of Novel Catalytic Pathways

Pyridinium salts are versatile in catalysis, acting as catalysts themselves or as precursors to catalytic species. researchgate.netacs.org Future research is expected to delve deeper into the catalytic potential of this compound, particularly in the realm of photoredox catalysis and C-H functionalization. rsc.orgmdpi.com

N-functionalized pyridinium salts have been shown to be effective in site-selective C-H acylation reactions under visible light, offering a powerful tool for modifying complex molecules. rsc.org These reactions can proceed under mild conditions and without the need for an external oxidant. The substituent on the pyridinium ring can direct the position of functionalization, a principle that could be extended to derivatives like this compound. rsc.org

Moreover, pyridinium salts can serve as radical reservoirs, generating reactive radical species upon single electron transfer. acs.org This opens up possibilities for novel carbon-carbon and carbon-heteroatom bond-forming reactions. The development of metal-free catalytic systems utilizing pyridinium salts is a particularly active area, aligning with the principles of sustainable chemistry. researchgate.net

Computational Design of Derivatives with Tuned Properties

Computational chemistry offers a powerful toolkit for designing derivatives of this compound with tailored properties. utp.edu.my Methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the properties of yet-to-be-synthesized compounds, saving significant time and resources. nih.gov

Future computational studies will likely focus on several key areas:

Predicting Physicochemical Properties: Accurately predicting properties such as melting point, viscosity, and conductivity is crucial for designing ionic liquids for specific applications.

Tuning Electronic and Spectroscopic Properties: Computational methods can be used to understand and predict how structural modifications to the pyridinium cation and the choice of anion affect the electronic and spectroscopic properties of the resulting salt. utp.edu.my

Assessing Environmental Impact: QSAR models can be developed to predict the toxicity and biodegradability of new pyridinium salts, guiding the design of more environmentally benign alternatives. nih.gov Studies have shown that toxicity can be influenced by the cation type, with a general trend of ammonium (B1175870) < pyridinium < imidazolium (B1220033). nih.gov

Table 2: Computationally Predicted Properties of Pyridinium, 2-ethyl-1-methyl- (Cation of the target compound)

PropertyValueMethod
Molecular Weight 122.19 g/mol PubChem 2.2
IUPAC Name 2-ethyl-1-methylpyridin-1-iumPubChem 2.2
InChIKey BJMBCVIFMXOIIH-UHFFFAOYSA-NPubChem 2.2
Charge +1PubChem 2.2
This data is for the cation component of the specified compound. rsc.org

Environmental and Sustainable Chemistry Perspectives (Excluding Toxicology)

The "green" credentials of ionic liquids are a major focus of current research, and this compound is no exception. A key area of investigation is the biodegradability of pyridinium-based ionic liquids. researchgate.netrsc.orgtemple.edu Research has shown that the structure of the pyridinium cation, particularly the nature of the alkyl substituents, plays a crucial role in determining its environmental fate. researchgate.netrsc.org For instance, longer alkyl chains on the pyridinium ring have been found to increase biodegradability. rsc.org

Another important aspect is the development of sustainable synthesis methods for pyridinium salts. researchgate.netnih.gov Traditional methods often rely on harsh reagents and conditions. researchgate.net Future research will likely focus on developing milder and more environmentally friendly synthetic routes, such as those utilizing electrochemical methods or hypervalent iodine chemistry to facilitate C-H functionalization directly. researchgate.net The use of renewable starting materials and the design of catalytic processes that minimize waste are also key goals. researchgate.net

Hybrid Material Formulations

The creation of hybrid materials by combining this compound with other components, both organic and inorganic, is a rapidly advancing field. researchgate.net These materials can exhibit synergistic properties that are not present in the individual constituents. researchgate.net

One area of focus is the development of hybrid polymeric micelles. For example, a triblock copolymer, poly(styrene-b-2-vinyl-1-methylpyridinium iodide-b-ethylene oxide), has been synthesized and used to create hybrid micelles by binding with tungstate. researchgate.net These nano-sized, core-shell-corona structures have potential applications in catalysis and as responsive materials. researchgate.net

The sol-gel method is another versatile technique for creating hybrid materials, where organic molecules or polymers are embedded within an inorganic matrix, such as silica (B1680970). mdpi.comresearchgate.net This can lead to materials with enhanced thermal and mechanical properties. The synthesis of polyurethane networks containing silica, formed through reactions like Diels-Alder and Michael additions, demonstrates the potential for creating complex, functional hybrid materials. researchgate.net

Table 3: Examples of Hybrid Material Synthesis Methods

Synthesis MethodDescriptionPotential Advantages
Polymer Blending Physically mixing the pyridinium salt with a polymer matrix.Simple, scalable.
In-situ Polymerization Polymerizing a monomer in the presence of the pyridinium salt.Good dispersion of the salt.
Sol-Gel Synthesis Formation of an inorganic network around the pyridinium salt.High thermal stability, tunable porosity.
Layer-by-Layer Assembly Sequential adsorption of the pyridinium salt and other components onto a substrate.Precise control over film thickness and composition.

Advanced Analytical Methodologies for Characterization in Complex Matrices

As this compound finds its way into more complex systems, such as biological samples or environmental matrices, the need for advanced analytical methods for its detection and quantification becomes critical. nih.govsemanticscholar.org

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful technique for the determination of iodine in complex matrices, offering high specificity and sensitivity. nih.govwm.edu However, sample preparation is crucial to avoid the loss of volatile iodine species. nih.govwm.edu Dilution in an alkaline solution like tetramethylammonium (B1211777) hydroxide (B78521) can help stabilize the iodine. wm.edu

For the pyridinium cation, fluorescence-based methods offer a promising avenue for detection. For instance, copper(I) iodide has been shown to exhibit luminescence upon reaction with pyridine (B92270), a property that could be exploited for the development of sensors for pyridinium-containing compounds. nih.gov Other techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are also essential tools for the characterization and purity assessment of pyridinium salts. mdpi.comnih.gov

Future research will likely focus on developing rapid, sensitive, and cost-effective analytical methods that can be deployed for in-field or routine monitoring of this compound and its derivatives in various complex environments.

Q & A

Q. What ethical and intellectual property considerations apply when publishing novel Pyridinium-based compounds?

  • Methodological Answer : Disclose all funding sources and potential conflicts of interest. Patent novel synthetic routes or applications before journal submission. Cite prior art comprehensively to avoid plagiarism claims. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.